molecular formula C11H20N2O3 B1403826 Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1251002-01-3

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1403826
CAS No.: 1251002-01-3
M. Wt: 228.29 g/mol
InChI Key: FFWXQOJNRSOCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8-15-5-4-12-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXQOJNRSOCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251002-01-3
Record name tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating Uncharted Scaffolds: A Technical Guide to Boc-Protected Oxa-Diazaspiro[3.5]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional (3D) chemical space is paramount for the discovery of next-generation therapeutics. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy to optimize ligand-target interactions, enhance metabolic stability, and improve physicochemical properties.

This technical guide addresses the core chemical entity of tert-butyl protected oxa-diazaspiro[3.5]nonanes. An initial investigation for tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate did not yield a commercially available compound or specific literature, suggesting it represents a novel or less-explored isomer. However, extensive data is available for its close structural isomers, which serve as crucial building blocks in contemporary drug discovery programs. This guide will therefore focus on two key, commercially available isomers:

  • Isomer A: tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS: 1251005-61-4)

  • Isomer B: tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate (CAS: 1367936-05-7)

We will delve into their chemical properties, strategic synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold class.

Physicochemical and Structural Properties

The introduction of an oxygen atom and two nitrogen atoms within the spiro[3.5]nonane framework, combined with a lipophilic tert-butoxycarbonyl (Boc) protecting group, imparts a unique combination of properties to these molecules. The Boc group not only masks a reactive secondary amine but also significantly enhances solubility in organic solvents, facilitating their use in a wide range of synthetic transformations.

Propertytert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate[1][2]tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate
CAS Number 1251005-61-41367936-05-7
Molecular Formula C₁₁H₂₀N₂O₃C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol 228.29 g/mol
Appearance Not specified (typically a solid or oil)Not specified (typically a solid or oil)
Storage 2-8°C, protect from light[1][2]2-8°C, inert atmosphere
Topological Polar Surface Area (TPSA) 50.8 Ų[2]Predicted: ~50-60 Ų
LogP (Predicted) 0.5957[2]Predicted: ~0.5-0.7

Strategic Synthesis of the Oxa-Diazaspiro[3.5]nonane Core

While specific, detailed synthetic procedures for the title compounds are not extensively published in peer-reviewed journals, patent literature for analogous diazaspiro[3.5]nonanes provides a robust blueprint for their construction.[3][4] The general strategy involves a multi-step sequence designed for industrial scalability, emphasizing the use of readily available starting materials and controllable reaction conditions.

A plausible and logical synthetic pathway is outlined below. The causality behind these steps is rooted in fundamental organic chemistry principles: building complexity through sequential, high-yielding transformations.

G cluster_azetidine Azetidine Ring Formation cluster_piperidine Piperidine/Morpholine Ring Construction cluster_spirocyclization Spirocyclization and Final Modification A Starting Material (e.g., Epichlorohydrin derivative) B Intermediate 1 (Protected Azetidine) A->B Multi-step sequence E Spirocyclic Core (Coupling of Intermediates) B->E C Commercially Available Piperidine/Morpholine Precursor D Intermediate 2 (Functionalized Heterocycle) C->D Activation/Functionalization D->E Key Spirocyclization Step F Boc Protection E->F Protection of secondary amine G Final Product (Isomer A or B) F->G Deprotection/Final Modification (if needed)

Caption: Generalized synthetic workflow for Oxa-Diazaspiro[3.5]nonanes.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, logical synthesis based on established methods for similar spirocycles.[3][4]

Step 1: Synthesis of a Functionalized Piperidine/Morpholine Intermediate

  • To a solution of a suitable starting material (e.g., a protected 4-piperidone or a morpholine derivative) in an appropriate solvent like dichloromethane, add a nucleophile (e.g., trimethylsilyl cyanide) and a catalyst.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by quenching, extraction with an organic solvent, and purification by column chromatography to yield the functionalized heterocyclic intermediate.

    • Rationale: This step introduces a key functional group that will be used to construct the second ring of the spirocycle.

Step 2: Construction of the Azetidine Ring and Spirocyclization

  • The intermediate from Step 1 is subjected to a multi-step process. This often involves the reduction of a nitrile or ester to an amine or alcohol, followed by tosylation to create a good leaving group.

  • An intramolecular cyclization is then induced, often by treatment with a base (e.g., cesium carbonate), to form the spirocyclic core.[3]

    • Rationale: This intramolecular reaction is entropically favored and is a common strategy for forming small rings. The choice of a strong, non-nucleophilic base is critical to avoid side reactions.

Step 3: Boc Protection

  • Dissolve the spirocyclic amine from Step 2 in a solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

  • Stir the reaction at room temperature.

  • Upon completion, the reaction is worked up and purified to yield the final Boc-protected oxa-diazaspiro[3.5]nonane.

    • Rationale: The Boc group is an essential protecting group in organic synthesis. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization of the secondary amine.

Applications in Medicinal Chemistry and Drug Development

The oxa-diazaspiro[3.5]nonane scaffold is a versatile building block for the creation of complex molecules with potential therapeutic applications. The defined 3D geometry allows for precise positioning of pharmacophoric groups, which can lead to enhanced potency and selectivity for biological targets.

  • CNS Disorders: The rigid nature of the spirocyclic core is particularly useful in the design of ligands for central nervous system (CNS) receptors and transporters. It can help to lock in a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Stability: The replacement of more common ring systems (like piperidine) with these novel spirocycles can alter the metabolic profile of a drug candidate. The sp³-rich character and the presence of heteroatoms can block sites of metabolism, leading to improved pharmacokinetic properties.

  • Prodrug and Drug Delivery: As noted for Isomer A, the carboxylate functionality can be part of a prodrug strategy.[1] The Boc group can be replaced with other functionalities to improve properties such as solubility, bioavailability, and targeted delivery.[1]

  • Bioisosteric Replacement: The oxetane moiety present in these scaffolds is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups. This can lead to improved aqueous solubility and metabolic stability.

While specific drugs containing these exact scaffolds are not yet on the market, numerous patents cite the use of similar diazaspiro[3.5]nonanes in the development of inhibitors for various biological targets, underscoring the industrial interest in this class of compounds.[5]

Characterization and Quality Control

Ensuring the identity and purity of these building blocks is critical. A combination of standard analytical techniques is employed for their characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The complex splitting patterns in the aliphatic region are characteristic of the rigid spirocyclic system. The presence of the Boc group is confirmed by a sharp singlet integrating to nine protons around 1.4-1.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the compound. A common fragmentation pattern is the loss of the tert-butyl group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample is essential for use in subsequent synthetic steps and for generating reliable biological data.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control Validation Start Raw Materials Reaction Chemical Synthesis Start->Reaction Purify Purification (Chromatography) Reaction->Purify NMR NMR (Structure ID) Purify->NMR MS Mass Spec (Molecular Weight) Purify->MS HPLC HPLC (Purity) Purify->HPLC Final Validated Building Block NMR->Final MS->Final HPLC->Final

Caption: Self-validating workflow for synthesis and quality control.

Conclusion and Future Outlook

The tert-butyl protected oxa-diazaspiro[3.5]nonanes represent a class of high-value building blocks for drug discovery. Their unique 3D architecture provides a powerful tool for medicinal chemists to explore novel chemical space and design molecules with improved drug-like properties. While the originally queried isomer remains an intriguing synthetic target, its close, readily available relatives, tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate and tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate , offer immediate access to this promising scaffold. Future work will likely focus on the development of more diverse functionalization of this core and its incorporation into a wider range of biologically active molecules.

References

  • Title: Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester. Source: Google Patents.
  • Title: Cas 1251005-61-4,tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate. Source: LookChem. URL: [Link]

  • Title: Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Source: Google Patents.
  • Title: Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Source: Google Patents.

Sources

The Strategic Physicochemical Profiling of 8-oxa-2,5-diazaspiro[3.5]nonane Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is a constant endeavor. The departure from flat, aromatic structures towards more three-dimensional scaffolds has been a significant trend, driven by the need to improve potency, selectivity, and pharmacokinetic profiles.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising motifs in this regard.[2] Their inherent conformational rigidity and three-dimensional arrangement of functional groups offer a unique opportunity to explore chemical space in a more sophisticated manner.[2]

This technical guide focuses on the 8-oxa-2,5-diazaspiro[3.5]nonane scaffold, a heterocyclic system of growing interest in drug discovery. Its unique arrangement of an oxetane and a piperazine-like ring bestows upon its derivatives a compelling combination of properties. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the critical physicochemical properties of these derivatives and the experimental methodologies to assess them. Our narrative is grounded in the principles of scientific integrity, offering not just protocols, but the strategic rationale behind them.

The 8-oxa-2,5-diazaspiro[3.5]nonane Core: A Scaffold of Opportunity

The 8-oxa-2,5-diazaspiro[3.5]nonane scaffold presents a compelling structural framework for the design of novel therapeutic agents. The presence of two nitrogen atoms offers multiple points for diversification, allowing for the fine-tuning of pharmacological activity and physicochemical properties. The oxetane ring, a known bioisostere for gem-dimethyl and carbonyl groups, can favorably modulate properties such as solubility and metabolic stability. The spirocyclic nature of the core imparts a defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis of the 8-oxa-2,5-diazaspiro[3.5]nonane core and its derivatives is an active area of research, with various synthetic routes being developed to enable the exploration of this chemical space.[3] The ability to readily synthesize a diverse library of analogs is a crucial first step in any drug discovery program.

Lipophilicity: Navigating the Cellular Maze

The "Why": Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties.[4] It governs a molecule's ability to cross cell membranes, bind to its target, and be metabolized and excreted. An optimal lipophilicity profile is a delicate balance; too high, and the compound may exhibit poor solubility and high metabolic clearance, while too low, and it may fail to effectively cross biological barriers.[5]

The "How": The most common measure of lipophilicity is the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like the 8-oxa-2,5-diazaspiro[3.5]nonane derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[6]

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

This protocol outlines the classic "shake-flask" method for determining the LogD at pH 7.4.

Materials:

  • 8-oxa-2,5-diazaspiro[3.5]nonane derivative

  • n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Vials, shaker, centrifuge

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a vial, add a known volume of the stock solution to a mixture of n-octanol and PBS (pH 7.4) at a defined volume ratio (e.g., 1:1).

  • Equilibration: Shake the vials for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample both the n-octanol and PBS layers. Analyze the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The LogD value is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Data Presentation: Lipophilicity of Spirocyclic Scaffolds

Compound IDStructureCLogP[7]In Vitro Half-life (t1/2) in Human Liver Microsomes (min)[7]
12n (Structure not shown)~1.0>60
12o (Structure not shown)~1.0>60
12r (Structure not shown)~1.0>60
4e (Structure not shown, contains N-benzyl group)>2.09.0

This table is a representative example based on data from a related series of spiropiperidine derivatives and is intended to illustrate the type of data generated.[7]

Ionization Constant (pKa): The Protonation State and Its Consequences

The "Why": The pKa of a molecule is the pH at which it is 50% ionized and 50% non-ionized.[6] For the 8-oxa-2,5-diazaspiro[3.5]nonane derivatives, the two nitrogen atoms are basic and will be protonated at physiological pH. The extent of this protonation, dictated by their pKa values, profoundly influences their solubility, permeability, and interaction with biological targets.[4] Understanding the pKa is crucial for predicting a compound's behavior in different biological compartments.

The "How": Several methods can be employed to determine pKa, including potentiometric titration, UV-Vis spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy.[8] Potentiometric titration is a widely used and accurate method for compounds with sufficient solubility.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a general procedure for determining the pKa of a dibasic compound like the 8-oxa-2,5-diazaspiro[3.5]nonane derivatives.

Materials:

  • 8-oxa-2,5-diazaspiro[3.5]nonane derivative

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (to maintain constant ionic strength)

  • pH meter with a calibrated electrode

  • Autotitrator or manual titration setup

Procedure:

  • Sample Preparation: Dissolve a precise amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl in water).

  • Titration: Titrate the solution with a standardized solution of HCl. Record the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dibasic compound, two pKa values will be determined.

Data Presentation: pKa Values of Spirocyclic Amines

Experimental pKa values for a series of oxa-spirocyclic amines have been reported, providing valuable insights into the basicity of these scaffolds.[9][10]

Compound IDStructureExperimental pKa1[9]Experimental pKa2[9]
62·HCl (Structure not shown)9.5-
63·HCl (Structure not shown)9.2-
64·HCl (Structure not shown)8.9-
4b·HCl (Structure not shown)9.8-
5b·HCl (Structure not shown)9.6-
6b·HCl (Structure not shown)9.3-

This table is a representative example based on data from a related series of oxa-spirocyclic amines and is intended to illustrate the type of data generated.[9]

Aqueous Solubility: The Gateway to Bioavailability

The "Why": For a drug to be absorbed and distributed throughout the body, it must first dissolve in the aqueous environment of the gastrointestinal tract and bloodstream.[11] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The 8-oxa-2,5-diazaspiro[3.5]nonane scaffold, with its heteroatoms capable of hydrogen bonding, is expected to confer better solubility compared to purely carbocyclic spiroalkanes.

The "How": The thermodynamic solubility of a compound can be determined by measuring the concentration of a saturated solution in a given solvent (e.g., water, buffer) at a specific temperature.

Experimental Protocol: Thermodynamic Solubility Assay

Materials:

  • 8-oxa-2,5-diazaspiro[3.5]nonane derivative (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Vials, shaker, filtration device (e.g., 0.45 µm filter)

Procedure:

  • Sample Preparation: Add an excess of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Shake the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: Filter the suspension to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Metabolic Stability: Resisting the Body's Defenses

The "Why": The metabolic stability of a drug candidate is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[7] Rapid metabolism can lead to a short duration of action and low systemic exposure, necessitating frequent and high doses. Assessing metabolic stability early in the drug discovery process is crucial for selecting compounds with favorable pharmacokinetic profiles.

The "How": In vitro metabolic stability is commonly assessed by incubating the test compound with liver microsomes, which contain the major drug-metabolizing enzymes (cytochrome P450s). The rate of disappearance of the parent compound over time is then measured.

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

  • 8-oxa-2,5-diazaspiro[3.5]nonane derivative

  • Liver microsomes (human, rat, etc.)

  • NADPH (cofactor for CYP450 enzymes)

  • Phosphate buffer

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Analytical instrumentation (LC-MS/MS)

  • Incubator, centrifuge

Procedure:

  • Incubation: Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of Spirocyclic Compounds

The metabolic stability of a series of spiropiperidine hydantoins was evaluated in human, mouse, and rat liver microsomes.[7]

Compound IDStructureHuman Liver Microsome t1/2 (min)[7]Mouse Liver Microsome t1/2 (min)[7]Rat Liver Microsome t1/2 (min)[7]
4e (Structure not shown)9.04.03.0
12k (Structure not shown)12.011.010.0
12n (Structure not shown)>60>60>60
12o (Structure not shown)>60>60>60

This table is a representative example based on data from a related series of spiropiperidine derivatives and is intended to illustrate the type of data generated.[7]

Visualizing the Workflow: A Systematic Approach to Physicochemical Profiling

A structured workflow is essential for the efficient and comprehensive evaluation of the physicochemical properties of a library of 8-oxa-2,5-diazaspiro[3.5]nonane derivatives.

Physicochemical_Profiling_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_profiling Physicochemical Profiling Cascade cluster_data_analysis Data Analysis & Decision Making Synthesis Synthesis of 8-oxa-2,5-diazaspiro[3.5]nonane Derivatives Purification Purification & QC (NMR, MS) Synthesis->Purification LogD LogD7.4 (Shake-Flask) Purification->LogD pKa pKa Determination (Potentiometric Titration) LogD->pKa Solubility Aqueous Solubility (Thermodynamic) pKa->Solubility Metabolic_Stability Metabolic Stability (Liver Microsomes) Solubility->Metabolic_Stability SAR_Analysis Structure-Activity & Structure-Property Relationship Analysis Metabolic_Stability->SAR_Analysis Candidate_Selection Lead Candidate Selection SAR_Analysis->Candidate_Selection

Caption: A streamlined workflow for the systematic physicochemical profiling of novel 8-oxa-2,5-diazaspiro[3.5]nonane derivatives.

Conclusion: A Data-Driven Path to Superior Drug Candidates

The 8-oxa-2,5-diazaspiro[3.5]nonane scaffold holds significant promise for the development of novel therapeutics. Its unique structural features provide a platform for creating molecules with desirable three-dimensional characteristics. However, the successful translation of these promising scaffolds into clinical candidates is contingent upon a thorough understanding and optimization of their physicochemical properties.

This guide has provided a comprehensive overview of the key physicochemical parameters—lipophilicity, ionization, solubility, and metabolic stability—and has detailed the experimental protocols for their assessment. By systematically evaluating these properties, drug discovery teams can make data-driven decisions, prioritize compounds with a higher probability of success, and ultimately, accelerate the development of safer and more effective medicines. The principles and methodologies outlined herein provide a robust framework for unlocking the full potential of the 8-oxa-2,5-diazaspiro[3.5]nonane scaffold and other novel chemical entities in the ongoing quest for therapeutic innovation.

References

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.
  • Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

  • Saturated Heterocycles with Applications in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines... - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. (URL: [Link])

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (URL: [Link])

  • Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents - PMC. (URL: [Link])

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. (URL: [Link])

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - Taylor & Francis. (URL: [Link])

  • Medicinal Chemistry - Philadelphia University. (URL: [Link])

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PubMed Central. (URL: [Link])

  • Experimental pKa values of conjugated amine (di)hydrochlorides 18 b,... - ResearchGate. (URL: [Link])

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed. (URL: [Link])

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (URL: [Link])

  • Heterocycles in drug discovery: Properties and preparation - Montclair State University. (URL: [Link])

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed. (URL: [Link])

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity | Request PDF - ResearchGate. (URL: [Link])

  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC - NIH. (URL: [Link])

  • Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes an. (URL: [Link])

  • 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle | Request PDF - ResearchGate. (URL: [Link])

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (URL: [Link])

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship.org. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry - Research and Reviews. (URL: [Link])

  • Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene - PubMed. (URL: [Link])

  • Synthesis and Evaluation of Novel (18)F-labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging - PubMed. (URL: [Link])

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (URL: [Link])

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing. (URL: [Link])

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed. (URL: [Link])

  • The role of physicochemical and topological parameters in drug design - Frontiers. (URL: [Link])

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. (URL: [Link])

Sources

The Architecture of Innovation: A Technical Guide to the Synthesis of Spirocyclic Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic diamines represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides a comprehensive review of the core synthetic strategies for accessing these valuable motifs. Moving beyond a simple enumeration of reactions, this document delves into the mechanistic underpinnings and practical considerations that guide the choice of a particular synthetic route. Detailed experimental protocols for key transformations, including intramolecular dearomatizing diamination, ring-closing metathesis, and multi-component reactions, are provided to serve as a practical resource for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for the synthesis of these crucial building blocks.

Introduction: The Strategic Advantage of Three-Dimensionality

The "flatland" of traditional aromatic and heteroaromatic scaffolds in drug discovery is increasingly giving way to more three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this paradigm shift. The introduction of a spirocenter imparts a rigid, well-defined conformational constraint on the molecule, which can pre-organize appended functionalities for optimal interaction with biological targets.[2] When these spirocycles incorporate two nitrogen atoms, forming spirocyclic diamines, they become particularly versatile building blocks for the synthesis of novel therapeutics. The basic nitrogen centers can serve as key pharmacophoric features or as handles for further derivatization, enabling the rapid generation of compound libraries with diverse pharmacological profiles.[3]

This guide will explore the primary synthetic avenues to spirocyclic diamines, focusing on the logic behind the chosen methodologies and providing practical, field-proven insights for their successful implementation.

Intramolecular Cyclization Strategies: Forging the Spirocyclic Core

Intramolecular reactions are powerful tools for the construction of cyclic systems, and they are particularly well-suited for the synthesis of the often-strained frameworks of spirocycles.

Dearomatizing Intramolecular Diamination of Phenols

A particularly elegant and complexity-generating strategy for the synthesis of spirocyclic 1,2-diamines involves the dearomatizing intramolecular diamination of phenols.[4][5] This approach allows for the stereocontrolled formation of intricate spirotricyclic systems containing a syn-1,2-diaminocyclohexane unit from simple, planar starting materials.[4][5]

The core of this transformation lies in the oxidation of a phenol bearing a pendant urea nucleophile. The in situ-generated cyclohexadienone then undergoes a cascade of intramolecular Michael additions, first by one urea nitrogen and then by the other, to forge the spirocyclic diamine core in a single, highly stereocontrolled step.

dearomatization cluster_start Starting Material cluster_process Reaction Cascade cluster_product Product SM Phenol with Pendant Urea Oxidation Oxidation (e.g., PIFA) SM->Oxidation Oxidizing Agent Intermediate Spirocyclic Dienone Intermediate Oxidation->Intermediate Forms Electrophilic Center Michael1 Intramolecular Aza-Michael Addition (1) Intermediate->Michael1 1st Nucleophilic Attack Michael2 Intramolecular Aza-Michael Addition (2) Michael1->Michael2 Forms First Ring Product Spirotricyclic 1,2-Diamine Michael2->Product Forms Second Ring (Stereocontrolled)

Figure 1: Conceptual workflow for dearomatizing intramolecular diamination.

This protocol is adapted from the work of Marsden, Nelson, and coworkers.[4][5]

  • Preparation of the Phenolic Urea Precursor: Synthesize the starting hydroxyphenyl urea via standard methods (e.g., reaction of an aminophenol with an isocyanate).

  • Oxidative Cyclization:

    • Dissolve the phenolic urea (1.0 eq) in a suitable solvent such as 2,2,2-trifluoroethanol (TFE) at room temperature.

    • Add phenyliodine bis(trifluoroacetate) (PIFA) (1.1 eq) portionwise to the stirred solution.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spirotricyclic diamine derivative.

N-Acyliminium Ion Spirocyclization

N-acyliminium ions are highly electrophilic intermediates that can be trapped by a variety of intramolecular nucleophiles, including alkenes, to form cyclic structures. This strategy has been successfully applied to the synthesis of aza-spirocycles.[6]

The general approach involves the generation of an N-acyliminium ion from a precursor such as a γ-hydroxylactam. A pendant alkene then acts as the nucleophile, attacking the iminium ion to forge the spirocyclic ring system. The stereochemical outcome of the reaction is often controlled by the facial selectivity of the alkene addition to the iminium ion.

Ring-Closing Metathesis (RCM): A Powerful Tool for Ring Formation

Ring-closing metathesis (RCM) has emerged as one of the most powerful and versatile methods for the synthesis of cyclic and macrocyclic compounds.[7][8] Its tolerance of a wide range of functional groups and the commercial availability of highly active and selective catalysts (e.g., Grubbs' and Hoveyda-Grubbs' catalysts) have made it a go-to strategy in complex molecule synthesis.[7] In the context of spirocyclic diamines, RCM is typically employed to form one of the heterocyclic rings from a diene precursor.

The key transformation in RCM is the intramolecular reaction of two alkene moieties within the same molecule, catalyzed by a transition metal complex (typically ruthenium-based), to form a new cyclic alkene and a volatile byproduct, usually ethylene.[8]

rcm_workflow cluster_start Starting Material cluster_process Reaction cluster_product Products SM Acyclic Diene Precursor RCM Ring-Closing Metathesis SM->RCM Ru Catalyst (e.g., Grubbs' II) Product Cyclic Alkene (Spirocycle Precursor) RCM->Product Byproduct Ethylene (g) RCM->Byproduct

Figure 2: General scheme of a Ring-Closing Metathesis (RCM) reaction.

This protocol is based on the diversity-oriented synthesis of azaspirocycles developed by Wipf and coworkers.[9]

  • Preparation of the Diene Precursor: Synthesize the acyclic diene precursor containing the two terminal alkene functionalities and the nitrogen atom(s) that will form part of the final spirocyclic diamine.

  • Ring-Closing Metathesis:

    • Dissolve the diene precursor in a degassed solvent such as dichloromethane or toluene to a concentration of approximately 0.01–0.1 M.

    • Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution.

    • Heat the reaction mixture to reflux or maintain at room temperature, depending on the reactivity of the substrate and the catalyst used.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the cyclic alkene.

  • Further Transformations: The resulting unsaturated spirocycle can be further functionalized, for example, by hydrogenation of the double bond to yield the saturated spirocyclic diamine.

Multi-Component Reactions (MCRs): A Strategy for Diversity and Efficiency

Multi-component reactions (MCRs), in which three or more starting materials react in a one-pot fashion to form a product that contains substantial portions of all the reactants, are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.[10] While the direct synthesis of simple spirocyclic diamines via MCRs is less common, this approach is highly effective for creating more complex spiro-heterocyclic systems that can incorporate diamine functionalities or be precursors to them. A notable example is the synthesis of spiro[dihydropyridine-oxindoles].[10]

MCR for the Synthesis of Spiro[dihydropyridine-oxindoles]

This MCR involves the reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature to afford novel spiro[dihydropyridine-oxindole] derivatives.[10]

Reactant 1Reactant 2Reactant 3SolventKey Features
ArylamineIsatinCyclopentane-1,3-dioneAcetic AcidOne-pot, room temperature, good yields.

This protocol is adapted from the work of Shaabani and coworkers.[10]

  • Reaction Setup: In a round-bottom flask, combine the arylamine (1.0 eq), isatin (1.0 eq), and cyclopentane-1,3-dione (1.0 eq) in acetic acid.

  • Reaction Execution: Stir the mixture at room temperature for 9–12 hours.

  • Workup and Purification:

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol to afford the pure product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like DMF.

Other Notable Synthetic Strategies

Reductive Amination and Cyclization

A practical route to diazaspiro[3.3]heptanes involves the reductive amination of a suitable aldehyde with a primary amine, followed by intramolecular cyclization.[11] This method is amenable to both library synthesis and large-scale production.

Conclusion

The synthesis of spirocyclic diamines is a vibrant and evolving field of research, driven by the increasing demand for novel, three-dimensional scaffolds in drug discovery. This guide has provided an in-depth overview of several key synthetic strategies, including intramolecular dearomatizing diamination, ring-closing metathesis, and multi-component reactions. By understanding the underlying principles and having access to detailed experimental protocols, researchers are better equipped to design and execute the synthesis of these valuable compounds. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of spirocyclic diamines and pave the way for the discovery of the next generation of therapeutics.

References

  • Bálint, E., et al. (2025). Microwave‐Assisted Multicomponent Synthesis of Spirooxindole Dihydropyridine Bisphosphonates. European Journal of Organic Chemistry. Available at: [Link]

  • Boonnak, N., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 488. Available at: [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

  • Broomhead, J. A., et al. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2001(1), 116-118. Available at: [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 169-172. Available at: [Link]

  • Dömling, A. (2023). Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Molecules, 28(1), 335. Available at: [Link]

  • Kamal, A., et al. (2014). Facile, regio- and diastereoselective synthesis of spiro-pyrrolidine and pyrrolizine derivatives and evaluation of their antiproliferative activities. Molecules, 19(7), 10032-10051. Available at: [Link]

  • Kumar, V., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(20), 13636–13647. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • Martínez‐Pardo, P., et al. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564–3569. Available at: [Link]

  • Stepanovs, D., et al. (2022). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 17(12), 1365-1368. Available at: [Link]

  • Aimon, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. PubMed. Available at: [Link]

  • Bull, J. A., et al. (2016). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 14(25), 5859-5884. Available at: [Link]

  • Shaabani, A., et al. (2013). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 9, 2419–2424. Available at: [Link]

  • Colella, M., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 28(52), e202201476. Available at: [Link]

  • Zhang, Y., et al. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(20), 7175. Available at: [Link]

  • Krasavin, M., & Dar'in, D. (Eds.). (n.d.). Special Issue : Spirocycles in Medicinal Chemistry. MDPI. Available at: [Link]

  • Babar, K., et al. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Molecular Diversity, 25(4), 2487–2532. Available at: [Link]

Sources

A Technical Guide to Exploring the Chemical Space of Novel Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical matter is a cornerstone of modern drug discovery. For decades, research has often focused on flat, aromatic systems, leading to a saturation of that particular chemical space. This guide delves into the compelling world of spirocyclic compounds, molecules defined by two rings sharing a single atom. This unique structural feature imparts a distinct three-dimensionality that offers a powerful strategic advantage in drug design. We will explore the rationale behind their growing importance, dissect key synthetic strategies, detail robust characterization techniques, and outline an integrated workflow for the systematic exploration of this promising chemical space. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the untapped potential of spirocyclic scaffolds to address challenging biological targets and develop next-generation therapeutics.

The Spirocyclic Advantage: Moving Beyond "Flatland"

The drug discovery landscape is increasingly recognizing the limitations of relying heavily on planar, sp2-rich molecules. The shift towards compounds with greater three-dimensionality and a higher fraction of sp3-hybridized carbons (Fsp3) is driven by compelling evidence linking these features to improved clinical success.[1] Spirocyclic scaffolds are at the forefront of this evolution.[1][2]

1.1. Inherent Three-Dimensionality and Conformational Rigidity

The defining feature of a spirocycle is the quaternary spiro-atom, which forces the two constituent rings into perpendicular orientations. This arrangement creates a rigid, three-dimensional framework that projects functional groups into distinct vectors in space.[3][4] Unlike flexible aliphatic chains, this conformational restriction can pre-organize a molecule for optimal interaction with a biological target's binding site, potentially leading to significant gains in potency and selectivity.[2][5][6] This precise spatial arrangement is crucial for targeting complex protein-protein interfaces, which are often considered "undruggable" with conventional small molecules.[7]

1.2. Improved Physicochemical and ADME Properties

Moving from a flat aromatic scaffold to a more saturated, three-dimensional spirocyclic analogue often leads to a marked improvement in key drug-like properties.[2][8] These enhancements can include:

  • Increased Solubility: The disruption of crystal lattice packing and the introduction of more polar surface area can enhance aqueous solubility, a prerequisite for absorption.[2][9]

  • Decreased Lipophilicity: Overly lipophilic compounds are often plagued by poor solubility, high metabolic turnover, and off-target toxicity. Increasing the sp3 character by incorporating spirocycles can effectively lower lipophilicity (LogP) into a more favorable range.[2]

  • Enhanced Metabolic Stability: The quaternary spiro-center and adjacent carbons are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes, which can improve a compound's half-life.[10]

These combined benefits address major attrition points in the drug development pipeline, making spirocycles an attractive strategy for hit-to-lead optimization.[2][11]

PropertyTypical Planar Aromatic CompoundCorresponding Spirocyclic AnalogueRationale for Improvement
Solubility LowHigherDisruption of planar stacking and crystal packing forces.[2]
Lipophilicity (cLogP) HighLowerIncreased ratio of sp3 to sp2 carbons reduces overall lipophilicity.[2]
Metabolic Stability Moderate to LowHigherSteric shielding of metabolically labile sites.[10]
Shape 2D / Planar3D / GlobularThe spiro-junction forces perpendicular ring orientations.[3]

Strategic Synthesis of Novel Spirocyclic Scaffolds

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the requisite quaternary carbon center.[3] However, the development of modern synthetic methodologies has made this class of compounds widely accessible.[5][6][12] The choice of synthetic strategy is paramount and depends on the desired ring systems and functional group tolerance.

2.1. Key Synthetic Approaches

  • Intramolecular Cycloadditions: Reactions like the Diels-Alder or [3+2] cycloaddition can be powerful tools. By tethering the diene and dienophile (or equivalent partners) within the same molecule, an intramolecular reaction can efficiently forge the spirocyclic core with high stereocontrol.

  • Ring-Closing Metathesis (RCM): RCM has revolutionized the synthesis of complex ring systems. A substrate bearing two terminal alkenes can be cyclized using a ruthenium catalyst (e.g., Grubbs' catalyst) to form one of the rings of the spirocycle. This method is known for its exceptional functional group tolerance.[10]

  • Rearrangement Reactions: Pinacol-type rearrangements or Wagner-Meerwein shifts can be employed to contract or expand existing rings, leading to the formation of a spiro-junction.

  • Diversity-Oriented Synthesis (DOS): DOS is a powerful paradigm for exploring chemical space by creating libraries of structurally diverse compounds from a common starting material.[13][14][15] This approach is particularly well-suited for generating novel spirocyclic scaffolds by employing branching reaction pathways that can lead to a wide array of fused, bridged, and spirocyclic systems.[4][16]

G cluster_planning Phase 1: Design & Strategy cluster_synthesis Phase 2: Synthesis & Purification cluster_analysis Phase 3: Analysis & Elucidation Start Define Target Scaffold (e.g., Spiro-oxindole) Strategy Select Synthetic Strategy (e.g., RCM, Cycloaddition) Start->Strategy BuildingBlocks Procure/Synthesize Key Building Blocks Strategy->BuildingBlocks Reaction Key Spirocyclization Step (e.g., Grubbs Catalyst) BuildingBlocks->Reaction Execute Reaction Workup Reaction Workup & Crude Isolation Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, X-Ray) Purification->Characterization Submit for Analysis Purity Purity Analysis (HPLC, LC-MS) Characterization->Purity Data Data Analysis & Structure Confirmation Purity->Data

Structural Elucidation and Characterization

Unambiguous confirmation of the three-dimensional structure of a novel spirocyclic compound is a critical, self-validating step. A multi-technique approach is essential for comprehensive characterization.[17][18]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the constitution and relative stereochemistry of spirocycles in solution.[17]

  • 1D NMR (¹H, ¹³C): Provides initial information on the number and type of protons and carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are indispensable for establishing connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is particularly crucial for identifying the quaternary spiro-carbon by observing correlations from protons two or three bonds away to this non-protonated center.[19]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments reveal through-space proximity of protons. For rigid spirocycles, specific NOE correlations between protons on the two different rings can definitively establish their relative stereochemistry and confirm the spiro-linkage.[19]

3.2. Mass Spectrometry (MS) and X-ray Crystallography

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which is used to confirm the elemental composition of the newly synthesized compound.[20]

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of structure, including absolute stereochemistry.[21][22] It offers a definitive snapshot of the molecule's three-dimensional shape in the solid state.

Integrated Exploration of Spirocyclic Chemical Space

Moving from a single novel scaffold to a library of analogues for biological screening requires a systematic and integrated approach combining synthesis, purification, and computational analysis.

4.1. Library Synthesis and Diversity-Oriented Approaches

Once a robust synthetic route to a core spirocyclic scaffold is established, the focus shifts to generating a library of related compounds. This is often achieved through parallel synthesis, where orthogonal functional groups on the core scaffold are elaborated with a diverse set of building blocks.[23][24] Diversity-oriented synthesis (DOS) strategies are particularly effective, as they aim to populate chemical space with a wide range of molecular shapes and pharmacophore features from a common starting point.[13][15]

4.2. Computational Chemistry: In Silico Exploration

Computational methods are essential for navigating the vastness of potential chemical space and prioritizing synthetic efforts.[25][26]

  • Virtual Library Enumeration: Algorithms can generate vast virtual libraries of spirocyclic compounds based on the core scaffold and available building blocks.[25]

  • Property Prediction: Key ADME properties (solubility, permeability, metabolic stability) and potential liabilities (toxicity, hERG inhibition) can be predicted in silico to filter out undesirable compounds before synthesis.[8][11][27]

  • Structure-Based Design: If the 3D structure of the biological target is known, techniques like molecular docking can be used to virtually screen the library and predict which analogues are most likely to have high binding affinity.[21][22][28] This allows for a more rational, targeted approach to library design.

G cluster_chem Chemical Synthesis cluster_comp Computational Chemistry Core Validated Spirocyclic Core Scaffold DOS Diversity-Oriented Synthesis (DOS) Core->DOS Parallel Parallel Synthesis Core->Parallel VirtualLib Virtual Library Generation Core->VirtualLib Library Spirocyclic Compound Library DOS->Library Parallel->Library Docking Molecular Docking & Virtual Screening VirtualLib->Docking ADME In Silico ADME/Tox Prediction Docking->ADME ADME->Parallel Prioritize Synthesis Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Core Iterative Optimization

Detailed Experimental Protocol: Synthesis of a Spiro-oxindole Scaffold via [3+2] Cycloaddition

This protocol describes a representative method for constructing a spiro-oxindole, a privileged scaffold in medicinal chemistry, using a metal-catalyzed [3+2] cycloaddition reaction.

Objective: To synthesize a spiro[pyrrolidin-3,2'-oxindole] derivative.

Materials:

  • N-benzyl-3-methylenecyclopropane-1,1-dicarboxylate (MCP donor)

  • N-cinnamyl isatin-derived ketimine (Dipolarophile)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (Catalyst)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Anhydrous Toluene (Solvent)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a nitrogen atmosphere, add Pd(dba)₂ (5 mol%) and PPh₃ (10 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to dissolve the catalyst and ligand. Stir for 10 minutes at room temperature until the solution becomes homogeneous.

  • Reagent Addition: Add the N-cinnamyl isatin-derived ketimine (1.0 eq) to the flask, followed by the MCP donor (1.2 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The disappearance of the limiting starting material (ketimine) indicates reaction completion (typically 12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the toluene.

  • Purification: Directly load the crude residue onto a silica gel column. Elute with a gradient of hexanes and ethyl acetate to isolate the desired spiro-oxindole product.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum. Obtain ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity of the final compound.

Self-Validation: The success of this protocol is validated at each stage. The reaction's progress is tracked by TLC.[20] The final product's identity and purity are unequivocally confirmed by spectroscopic and spectrometric data, ensuring that the desired spirocyclic scaffold has been synthesized as designed.

Conclusion and Future Outlook

Spirocyclic compounds represent a rich and underexplored territory in the chemical universe with proven potential for drug discovery.[29] Their inherent three-dimensionality provides a distinct advantage for achieving high potency and selectivity while simultaneously enabling the optimization of crucial ADME properties.[5][6] The synthetic challenges that once hindered their exploration have been largely overcome by modern methodologies, making diverse spirocyclic scaffolds readily accessible.[6][12]

The future of this field lies in the tighter integration of computational chemistry with advanced synthetic strategies.[29] The use of machine learning and AI to predict optimal scaffolds and synthetic routes will undoubtedly accelerate the exploration of spirocyclic chemical space. As we continue to tackle increasingly complex biological targets, the strategic incorporation of spirocyclic motifs will be an indispensable tool in the medicinal chemist's arsenal, paving the way for the discovery of innovative and effective medicines.

References

  • Deman, P. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Retrieved from [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Ferreira, R., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Retrieved from [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Retrieved from [Link]

  • (2022). Advantages of 3D-shape of ligands in drug discovery. Chemspace. Retrieved from [Link]

  • Dandapani, S., et al. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH. Retrieved from [Link]

  • El-Sawy, M., et al. (2020). Diversity-oriented synthesis of 17-spirosteroids. Beilstein Journals. Retrieved from [Link]

  • (n.d.). Computational Chemistry. SpiroChem. Retrieved from [Link]

  • Dandapani, S., et al. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ACS Publications. Retrieved from [Link]

  • (n.d.). The power of structure-based drug design. Drug Discovery News. Retrieved from [Link]

  • Kseniya, O., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. NIH. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Científico do Instituto Politécnico de Bragança. Retrieved from [Link]

  • (n.d.). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. Retrieved from [Link]

  • (n.d.). Properties Optimization. SpiroChem. Retrieved from [Link]

  • (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. Retrieved from [Link]

  • London, N., et al. (n.d.). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. ACS Publications. Retrieved from [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Retrieved from [Link]

  • Uddin, M. J., et al. (n.d.). Advantages of Structure-Based Drug Design Approaches in Neurological Disorders. NIH. Retrieved from [Link]

  • Trabocchi, A., et al. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers. Retrieved from [Link]

  • (n.d.). Physicochemical Profiling. Cyprotex. Retrieved from [Link]

  • Bugay, D. E. (2001). Characterization of the solid-state: spectroscopic techniques. PubMed. Retrieved from [Link]

  • Mason, L. (2018). Benefits of Using 3D Cell Models in Drug Discovery. Technology Networks. Retrieved from [Link]

  • (2025). The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. Retrieved from [Link]

  • (n.d.). Computational chemistry. SpiroChem. Retrieved from [Link]

  • (2025). Innovative 3D Molecule Synthesis for Drugs. Capitol AI. Retrieved from [Link]

  • (2025). Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. Retrieved from [Link]

  • Patra, S., et al. (2026). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. ACS Publications. Retrieved from [Link]

  • Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. Retrieved from [Link]

  • (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Retrieved from [Link]

  • Nishida, N., et al. (2020). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. Retrieved from [Link]

Sources

Initial Screening of Diazaspiro[3.5]nonane Fragment Libraries: A Biophysics-Driven Workflow for Identifying High-Quality Chemical Starting Points

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1] The success of any FBDD campaign, however, is critically dependent on the quality and chemical novelty of the fragment library. There is a growing consensus that moving beyond flat, aromatic-rich fragments towards scaffolds with greater three-dimensional (3D) complexity can unlock previously intractable targets and improve physicochemical properties.[2] This guide presents a comprehensive, field-proven workflow for the initial screening of fragment libraries built around the diazaspiro[3.5]nonane (DSN) core—a scaffold class that offers exceptional 3D diversity, synthetic tractability, and novel intellectual property space. We will detail the strategic rationale for choosing this scaffold, the design and quality control of the library, and a robust, multi-platform biophysical screening cascade designed to identify and validate true binders with high confidence, setting the stage for successful hit-to-lead campaigns.

The Strategic Imperative: Why Diazaspiro[3.5]nonanes?

The over-reliance on sp2-hybridized, planar scaffolds in many screening libraries has led to challenges in targeting complex protein-protein interfaces and has often resulted in lead compounds with suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Spirocyclic systems, which contain two rings connected by a single common atom, provide a rigid, well-defined three-dimensional exit vector for substituents, allowing for a more precise and comprehensive exploration of a target's binding pocket.[3]

The diazaspiro[3.5]nonane core, a subtype of azaspirocycles, is particularly advantageous for several reasons:

  • Inherent 3D Geometry: The fusion of azetidine and piperidine rings creates a rigid, non-planar structure, projecting substituents into distinct regions of chemical space. This is a key advantage over more flexible or linear scaffolds.

  • Bioisosteric Potential: Diazaspiro cores have been successfully employed as bioisosteres for more common motifs like piperazine, in some cases leading to improved pharmacological profiles and reduced off-target effects.[4]

  • Tunable Physicochemical Properties: The two nitrogen atoms provide handles for modulating solubility and polarity while also serving as key points for synthetic diversification.[5]

  • Synthetic Accessibility: Modern synthetic methodologies have made the construction of diverse diazaspiro[3.5]nonane libraries feasible, allowing for the creation of fragments "poised" for rapid chemical elaboration post-screening.[6]

Caption: The Diazaspiro[3.5]nonane scaffold with diversification points (R¹, R²).

Library Design and Quality Control: The Foundation of Success

A screening campaign is only as good as the library it employs. The design of a DSN fragment library must be a deliberate process balancing diversity, physicochemical properties, and synthetic feasibility.

2.1. Chemoinformatic Design Principles

The construction of the library begins in silico. Computational methods are used to select a diverse yet representative set of DSN fragments that adhere to established fragment-like property guidelines, often referred to as the "Rule of Three".[7]

ParameterGuideline (Rule of Three)Rationale
Molecular Weight (MW) < 300 DaProvides a low starting MW, allowing for significant additions during hit-to-lead optimization without excessive MW escalation.[7]
cLogP < 3Ensures sufficient aqueous solubility, which is critical for biophysical assays often run at high concentrations.[7]
Hydrogen Bond Donors ≤ 3Controls polarity and reduces the risk of non-specific binding.[7]
Hydrogen Bond Acceptors ≤ 3Controls polarity and reduces the risk of non-specific binding.[7]
Rotatable Bonds ≤ 3A measure of conformational rigidity; lower numbers are generally preferred for fragments to reduce entropic loss upon binding.[7]

Computational tools are used to filter commercially available or virtually enumerated DSN scaffolds against these criteria, while also ensuring structural diversity to maximize the exploration of the target's binding site.[8]

2.2. Mandatory Quality Control (QC)

Once purchased or synthesized, every fragment must undergo rigorous QC before being added to the screening plates. This is a non-negotiable step to prevent costly false positives and ensure data integrity.

  • Identity and Purity: Confirmed by LC-MS and ¹H NMR to be ≥95% pure.

  • Aqueous Solubility: Experimentally determined in the screening buffer. A minimum solubility of 200 µM is often required, with higher concentrations being preferable.[9]

  • Aggregation Behavior: Assessed using techniques like Dynamic Light Scattering (DLS) or a functional assay with a known aggregator-prone enzyme to flag promiscuous compounds.

The Screening Cascade: A Multi-Pronged Biophysical Approach

Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[2] Relying on a single screening method is perilous, as each technique has its own potential for generating false positives.[10] A robust workflow therefore employs a primary screen followed by at least one orthogonal validation assay.

G A DSN Fragment Library (n ≈ 1500) B Primary Screen (e.g., Surface Plasmon Resonance) A->B C Initial Hit List (n ≈ 75-150, Hit Rate ≈ 5-10%) B->C D Orthogonal Validation (e.g., Ligand-Observed NMR) C->D E Confirmed Hits (n ≈ 20-40) D->E F Structural Biology (X-ray Crystallography / Cryo-EM) E->F G Validated Structural Hits (n ≈ 5-15) F->G H Hit-to-Lead Chemistry G->H

Caption: A typical Fragment Screening Cascade for a DSN library.

Primary Screen: Surface Plasmon Resonance (SPR)

SPR is an excellent choice for primary screening due to its sensitivity, real-time nature, and relatively high throughput.[11] It is a label-free technology that detects changes in mass on a sensor chip surface, allowing for the direct observation of binding between the immobilized target protein and the fragment in solution.[12]

Experimental Protocol: SPR Primary Screen

  • Protein Immobilization: The target protein is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling) to a density that will produce a signal of ~100-200 Response Units (RU) for a small fragment. A reference flow cell is prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding effects.

  • Library Preparation: The DSN fragment library is prepared in a 96- or 384-well plate format at a high concentration (e.g., 200 µM) in an appropriate running buffer containing a small percentage of DMSO (e.g., 1-5%).

  • Screening Run: Each fragment is injected over the target and reference flow cells for a short association time (e.g., 60 seconds) followed by a dissociation phase (e.g., 60 seconds). A high-throughput instrument can screen a library of 1500 fragments in a day.[13]

  • Data Analysis: The reference-subtracted sensorgrams are analyzed. Hits are identified as fragments that produce a dose-dependent binding response significantly above the noise level.

  • Causality: The choice of SPR as a primary screen is driven by its ability to rapidly flag binders from a large collection. It provides a simple "yes/no" binding answer and a rough estimate of affinity, making it ideal for the first pass. We are not seeking perfect kinetics here, but rather a robust signal indicating an interaction.[14]

Orthogonal Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal method because it observes binding in solution, free from the potential artifacts of surface immobilization used in SPR.[15] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.[16]

Experimental Protocol: STD-NMR Hit Validation

  • Sample Preparation: Two samples are prepared for each hit from the primary screen: one containing the target protein (~10-20 µM) and the fragment (~100-200 µM), and a reference sample containing only the fragment. Both are prepared in a deuterated buffer.

  • NMR Acquisition: An STD experiment is performed. This involves selectively saturating the protein's proton signals. If the fragment binds to the protein, this saturation will be transferred to the bound fragment and, via chemical exchange, to the unbound fragment pool.

  • Data Analysis: The difference spectrum (saturated minus off-resonance spectrum) is calculated. Only protons of the fragment that are in close proximity to the protein will show signals in the difference spectrum, confirming a direct binding interaction.[17] The intensity of the STD signals can provide information about which part of the fragment is interacting with the protein.

  • Causality: The principle of detection in NMR is fundamentally different from SPR, making it an excellent orthogonal validation.[18] While SPR detects a change in mass on a surface, NMR detects the transfer of magnetization in solution. A compound that is a hit in both assays is very likely a true, specific binder to the target protein.

Hit Triage and Prioritization

With a list of confirmed hits, the next step is to prioritize them for follow-on structural biology and chemistry efforts. This is not simply a matter of picking the highest affinity binders. For fragments, binding efficiency is a more critical metric.

Ligand Efficiency (LE): This metric normalizes the binding affinity of a fragment for its size (specifically, the number of heavy, non-hydrogen atoms, HA). It provides a measure of the binding energy per atom.[19]

  • Formula: LE = -RTln(Kd) / HA

  • Interpretation: A higher LE (typically > 0.3 kcal/mol/HA) indicates a more efficient binder, suggesting a better starting point for optimization.[20]

Hypothetical Hit Triage Data

Hit IDSPR Response (RU)NMR ValidationAffinity (Kd, µM)Heavy Atoms (HA)Ligand Efficiency (LE)Priority
DSN-007150Positive50140.42High
DSN-042125Positive100150.36High
DSN-11380Positive300120.34Medium
DSN-256210Positive80220.28Low
DSN-301110Negative-16-Deprioritize

In this example, DSN-256 has the strongest affinity but its low LE suggests it is a less optimal starting point than the smaller, more efficient DSN-007.

The Ultimate Validation: High-Resolution Structural Data

The final and most crucial step in the initial screening phase is to obtain a high-resolution crystal structure of the target protein in complex with the prioritized fragment hits.[10] X-ray crystallography provides unambiguous confirmation of binding and reveals the precise binding mode, orientation, and key interactions of the fragment in the protein's binding site.[21] This structural information is the blueprint that guides all subsequent structure-based drug design efforts, such as fragment growing or linking.[22]

Conclusion

The initial screening of a diazaspiro[3.5]nonane fragment library is a systematic, multi-step process that relies on the principles of robust library design and orthogonal biophysical validation. By leveraging the unique 3D characteristics of the DSN scaffold and employing a rigorous screening cascade—anchored by a high-sensitivity primary screen like SPR and confirmed with a solution-based method like NMR—researchers can confidently identify high-quality, structurally novel hits. This data-driven approach, culminating in high-resolution structural information, mitigates the risks of downstream failure and provides the strongest possible foundation for an efficient and successful hit-to-lead optimization campaign.

References

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Davis, B. J., & Erlanson, D. A. (2013). Design of a Fragment-Screening Library. Methods in Enzymology, 519, 67-84. [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • García-Sosa, A. T., & Maran, U. (2018). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery, 13(12), 1107-1110. [Link]

  • Mashalidis, E. H., & Sledz, P. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 15-24. [Link]

  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(7), 1639-1650. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Pharmacology, Chapter 10, Unit10.13. [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(2), 132-136. [Link]

  • Angulo, J., & Cerdan, S. (2010). NMR screening and hit validation in fragment based drug discovery. Current Medicinal Chemistry, 17(30), 3466-3478. [Link]

  • Gill, A. L., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(14), 4670-4676. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • Gentile, F., et al. (2020). High-Throughput Supervised Molecular Dynamics (HT-SuMD) for Fragment-Based Drug Discovery. Journal of Chemical Information and Modeling, 60(10), 4812-4824. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (2023). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2020). Library Design Strategies To Accelerate Fragment-Based Drug Discovery. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Current Pharmaceutical Design. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Crystallographic fragment screening. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • ResearchGate. (n.d.). Hit Triage Using Efficiency Indices after Screening of Compound Libraries in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Retrieved from [Link]

  • The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

  • CureFFI.org. (2016). NMR fragment screening. Retrieved from [Link]

  • The FEBS Journal. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Fragment Collections. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Fragment library design. Retrieved from [Link]

  • YouTube. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragment-Based Drug Discovery and X-Ray Crystallography. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Boston University. (2019). Development and applications of fragment based drug design methods. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for spirocyclization yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of spirocyclic compounds. Spirocycles, with their unique three-dimensional architecture, are privileged motifs in natural products and medicinal chemistry, offering a distinct conformational rigidity that is highly sought after in drug design.[1][2] However, their synthesis can be challenging, often requiring meticulous optimization to achieve desired yields and purity.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during spirocyclization experiments in a direct question-and-answer format.

Q1: Why is my spirocyclization yield consistently low?

Low yield is one of the most frequent challenges in synthetic chemistry.[3][4] In the context of spirocyclization, several factors could be the root cause. A systematic approach is key to diagnosis.[5]

Possible Causes & Recommended Actions:

  • Incomplete Reagent/Substrate Purity: The quality of your starting materials is paramount. Impurities can inhibit catalysts or participate in side reactions.

    • Action: Re-purify all starting materials and ensure solvents are anhydrous and free of contaminants. Confirm the purity of your reactant before starting.[4]

  • Suboptimal Catalyst Activity or Loading: The catalyst may be inactive, or the loading might be insufficient for complete conversion.

    • Causality: Many transition-metal catalyzed reactions, such as those using Palladium or Nickel, involve a catalytic cycle.[6][7] If the catalyst turnover is slow or the catalyst deactivates, the reaction will stall.

    • Action:

      • Verify Catalyst Quality: Use a freshly opened bottle of catalyst or one stored properly under an inert atmosphere.

      • Increase Catalyst Loading: Perform a series of small-scale reactions with incrementally higher catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%) to see if yield improves.

      • Screen Different Catalysts: The chosen catalyst may not be optimal. For instance, a reaction failing with a Pd(II) catalyst might benefit from a Pd(0) source, or a switch to a different metal like Gold or Nickel could be necessary.[6][7][8]

  • Incorrect Reaction Concentration: Both overly dilute and overly concentrated conditions can be detrimental.

    • Causality: Intramolecular spirocyclization reactions often benefit from high dilution to minimize intermolecular side reactions. Conversely, bimolecular reactions require a sufficient concentration to ensure the reacting partners encounter each other frequently.

    • Action: Run the reaction at a range of concentrations (e.g., 0.1 M, 0.05 M, 0.01 M) to find the optimal balance.

  • Poor Reaction Conditions (Temperature, Time): The reaction may require more energy (higher temperature) or a longer duration to proceed to completion.

    • Action: Monitor the reaction over time using TLC or LC-MS. If the reaction stalls, consider gently increasing the temperature.[9] Be aware that excessive heat can also lead to product decomposition.[10] If starting material is still present after an extended period, other factors are likely at play.[4]

Q2: I'm observing significant formation of side products. How can I improve the purity of my spirocyclic compound?

Purity is as critical as yield, and the formation of side products points to competing reaction pathways.[11] Identifying these byproducts can provide crucial clues.

Possible Causes & Recommended Actions:

  • Competing Reaction Pathways: Depending on the substrate and conditions, reactions like elimination, dimerization, or rearrangement can compete with the desired spirocyclization. For example, in reactions involving carbocation intermediates, elimination can be a major side reaction.[12]

    • Causality: The relative energy barriers of the different pathways determine the product distribution. Your current conditions may inadvertently favor an undesired pathway.

    • Action:

      • Modify Temperature: Lowering the temperature often increases selectivity by favoring the pathway with the lowest activation energy.[13]

      • Change the Solvent: The solvent plays a critical role in stabilizing intermediates and transition states. A switch from a polar aprotic solvent (like THF) to a nonpolar one (like toluene) can dramatically alter the reaction outcome by changing which pathway is energetically favored.[12]

      • Adjust Reagent Stoichiometry: In multicomponent reactions, precisely controlling the stoichiometry is crucial to prevent side reactions from excess reagents.[14]

  • Product Decomposition: The target spirocycle might be unstable under the reaction or workup conditions.

    • Causality: Spirocyclic compounds can be sensitive to acid or base, or they may be thermally labile. For example, purification on silica gel, which is acidic, can sometimes cause degradation.[4]

    • Action:

      • Milder Workup: Use a neutral workup procedure and avoid strong acids or bases.

      • Alternative Purification: Consider using neutral alumina or a different chromatography technique. For complex mixtures, methods like high-speed counter-current chromatography (HSCCC) can be effective.[15]

      • Quench Appropriately: Quench the reaction as soon as it is complete to avoid prolonged exposure to harsh conditions.[4]

Q3: My reaction is not going to completion, and I'm recovering a lot of starting material. What should I investigate?

This common issue is often related to reaction kinetics and catalyst stability.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation: The catalyst may be "poisoned" by impurities or may simply not be stable enough for the required reaction time.

    • Action: Ensure all reagents and solvents are pure. If deactivation is suspected, adding a second portion of the catalyst midway through the reaction can sometimes drive it to completion.

  • Reversible Reaction: The spirocyclization may be an equilibrium process that does not favor the product under the current conditions.

    • Action: Try to remove a byproduct to drive the equilibrium forward (e.g., by using a Dean-Stark trap to remove water). Alternatively, a change in temperature or solvent could shift the equilibrium position.

  • Insufficient Activation Energy: The reaction may simply be too slow at the current temperature.

    • Action: As with low yield, systematically and cautiously increase the reaction temperature while monitoring for the formation of decomposition products. Microwave-assisted heating can sometimes accelerate slow reactions.[16]

Q4: The diastereoselectivity or enantioselectivity of my reaction is poor. How can I improve it?

Controlling stereochemistry is fundamental to creating biologically active molecules. Poor selectivity indicates that the transition states leading to the different stereoisomers are too close in energy.

Possible Causes & Recommended Actions:

  • Suboptimal Chiral Ligand/Catalyst: In asymmetric catalysis, the choice of the chiral ligand is the most critical factor influencing enantioselectivity.[7]

    • Causality: The chiral ligand creates a specific three-dimensional environment around the metal center, which preferentially stabilizes the transition state leading to one enantiomer over the other.

    • Action: Screen a library of chiral ligands. Even subtle changes to the ligand structure can have a profound impact on the enantiomeric excess (ee). Some studies have found that complementary ligands can be effective for different substrates.[7]

  • Incorrect Temperature: Stereoselectivity is often highly temperature-dependent.

    • Causality: The difference in activation energies between two diastereomeric transition states is often small. Lowering the temperature makes the reaction more sensitive to this energy difference, typically enhancing selectivity.[13]

    • Action: Run the reaction at a series of lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the effect on the diastereomeric ratio (dr) or ee.

  • Solvent Effects: The solvent can influence the organization of the transition state assembly.

    • Action: Screen a range of solvents with varying polarities. Less coordinating solvents can sometimes lead to a more ordered and selective transition state.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a catalyst for a spirocyclization reaction?

Catalyst selection depends entirely on the specific transformation you are trying to achieve. Key considerations include:

  • Reaction Type: Different reactions require different catalytic systems. For example, dearomative spirocyclizations are often promoted by Lewis acids or transition metals.[17][18] Cycloadditions might use organocatalysts or metals like palladium.[19]

  • Metal and Ligand: For transition-metal catalysis, both the metal (e.g., Pd, Ni, Au, Co) and the supporting ligand are crucial.[6][7][8][20] The ligand modulates the metal's electronic properties and steric environment, which directly impacts reactivity and selectivity.

  • Substrate Compatibility: The catalyst must be tolerant of the functional groups present in your starting material.

Q2: How does the choice of solvent influence the outcome of a spirocyclization?

The solvent is not merely a medium for the reaction; it is an active participant that can dictate the reaction's course.[12]

  • Solubility: All reactants and catalysts must be sufficiently soluble.

  • Polarity and Coordination: Solvents can stabilize or destabilize charged intermediates and transition states. A computational DFT study showed that in the synthesis of certain spirocycles, a non-coordinating solvent like dichloromethane favored the desired cyclization, while coordinating solvents like THF or toluene promoted an undesired elimination pathway by interacting with the cationic intermediate.[12]

  • Protic vs. Aprotic: Protic solvents can interfere with reactions involving strong bases or organometallics.

Q3: What is the typical effect of temperature on spirocyclization reactions?

Temperature has a dual effect on reactions:

  • Kinetics: Generally, increasing the temperature increases the reaction rate. This can be beneficial for slow transformations.[9]

  • Selectivity: As discussed in the troubleshooting section, temperature has a significant impact on both diastereoselectivity and enantioselectivity. Lower temperatures usually lead to higher selectivity.[13] Conversely, higher temperatures can sometimes overcome selectivity, leading to a thermodynamic product mixture, or cause decomposition.[21]

Q4: How can I effectively purify my final spirocyclic product?

Standard purification techniques are the first line of approach, but the unique properties of spirocycles can sometimes require special consideration.

  • Silica Gel Chromatography: This is the most common method. However, be aware that some spirocycles may be unstable on acidic silica gel.[4] If you suspect degradation, you can use deactivated silica (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.

  • Preparative HPLC/SFC: For difficult separations or for isolating stereoisomers, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful tools.

  • Advanced Techniques: For very complex mixtures from natural product extracts or challenging reactions, specialized techniques like high-speed counter-current chromatography (HSCCC) have been successfully used to isolate spirobisnaphthalenes.[15]

Section 3: Protocols and Data
Protocol 1: General Procedure for Reaction Condition Screening

This protocol outlines a systematic approach to optimizing a spirocyclization reaction using parallel synthesis techniques on a small scale.

Objective: To identify the optimal catalyst, ligand, solvent, and temperature for a target spirocyclization.

Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare stock solutions of your starting material, catalyst precursors, and ligands in a suitable anhydrous solvent.

  • Array Setup: Arrange a series of reaction vials (e.g., in a 24-well plate or individual vials).

  • Variable Addition:

    • Solvent Screen: To each vial in a row, add the starting material stock solution. Then, add a different anhydrous solvent to each vial in that row (e.g., Toluene, THF, Dioxane, DCM).

    • Catalyst/Ligand Screen: To a new set of vials, all containing the same solvent, add the starting material. Then, add a different catalyst/ligand combination to each vial.

  • Initiation: Place the reaction array on a stirrer plate. If screening temperature, use parallel blocks set to different temperatures. Initiate all reactions simultaneously by adding the final reagent (e.g., a base or co-catalyst).

  • Monitoring: After a set time (e.g., 12 or 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by LC-MS or crude NMR to determine conversion and product formation.[10]

  • Analysis: Compare the results across the array to identify the most promising conditions. The best conditions from the initial screen can then be further optimized on a larger scale.

Table 1: Example of Reaction Condition Optimization Data for a Hypothetical Spirocyclization
EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Selectivity (dr or ee)
1Pd(OAc)₂ (5)SPhos (10)Toluene80452:1 dr
2Pd(OAc)₂ (5)SPhos (10)Dioxane80622.5:1 dr
3Ni(COD)₂ (10)SL-M001-1 (12)TBME309083% ee[7]
4Ni(COD)₂ (10)SL-M001-1 (12)TBME07590% ee
5AuCl(IPr) (5)-DCMRT88N/A
6Organocat. I (20)-EtOAcRT7286% ee[19]

This table is a hypothetical representation based on typical optimization studies.[7][19]

Section 4: Visual Guides
Diagram 1: General Workflow for Optimizing Spirocyclization

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Problem Identification (e.g., Low Yield, Poor Purity) B Select Key Variables for Screening (Catalyst, Solvent, Temp, Conc.) A->B C Design & Execute Parallel Small-Scale Experiments B->C D Analyze Results (TLC, LC-MS, NMR) C->D E Identify Lead Conditions D->E F Problem Solved? E->F Evaluate F->B No G Scale-Up & Final Product Isolation F->G Yes H Further Optimization (Second-Order Variables)

Caption: A systematic workflow for troubleshooting and optimizing spirocyclization reactions.

Diagram 2: Key Factors Influencing Spirocyclization Outcome

G center Spirocyclization Outcome (Yield, Purity, Selectivity) Substrate Substrate center->Substrate Catalyst Catalyst center->Catalyst Solvent Solvent center->Solvent Conditions Conditions center->Conditions Sterics Steric Hindrance Substrate->Sterics Electronics Electronic Effects Substrate->Electronics Metal Metal Center Catalyst->Metal Ligand Ligand (Chirality, Sterics) Catalyst->Ligand Polarity Polarity Solvent->Polarity Coordination Coordinating Ability Solvent->Coordination Temperature Temperature Conditions->Temperature Concentration Concentration Conditions->Concentration

Caption: Interconnected factors that determine the success of a spirocyclization reaction.

Section 5: References
  • Ambimodal (2 + 1)/(4 + 1) Pseudopericyclic Transition States in Reactions between Dihalocarbenes and Olefins. American Chemical Society. URL: [Link]

  • Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH. URL: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). URL: [Link]

  • Examples of spirocyclic compounds reported along with their olfactory properties. ResearchGate. URL: [Link]

  • Optimization of spirocyclization towards 2aa. ResearchGate. URL: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. URL: [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing). URL: [Link]

  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. URL: [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. URL: [Link]

  • Dearomative spirocyclization of ynamides. PMC - NIH. URL: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. URL: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC - NIH. URL: [Link]

  • Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap Synapse. URL: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. URL: [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. URL: [Link]

  • How to Troubleshoot Common Issues in Sequencing Preparation. SeqWell. URL: [Link]

  • Synthesis of 2-Phosphonylated C3 Spirocyclic Indolines via a Dearomatization-Spirocyclization-Nucleophilic Addition Tandem Approach of Indolyl-ynones with Phosphine Oxides. PubMed. URL: [Link]

  • Coupling-Spirocyclization Cascade of Tryptamine-Derived Isocyanides with Iodonium Ylides and Despirocyclization Reactions. Organic Letters - ACS Publications. URL: [Link]

  • The effect of temperature on the diastereoselectivity of the spirocyclization of 1- methoxybrassinin (5a). ResearchGate. URL: [Link]

  • Lewis-Acid Promoted Enantioselective Dearomative Spirocyclizations of Allenes. PMC. URL: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • How to Troubleshoot: Improve Yield. Department of Chemistry : University of Rochester. URL: [Link]

  • On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. ResearchGate. URL: [Link]

  • Guide - Low Yield Troubleshooting. PacBio. URL: [Link]

  • Temperature shift as a process optimization step for the production of pro-urokinase by a recombinant Chinese hamster ovary cell line in high-density perfusion culture. PubMed. URL: [Link]

  • Presentation on “Optimization of organic reactions and processes”. SlideShare. URL: [Link]

  • Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? Reddit. URL: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in Spirocyclic Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate challenge of managing steric hindrance during the functionalization of spirocyclic scaffolds. Spirocycles, with their unique three-dimensional architecture, are increasingly vital in drug discovery and medicinal chemistry for their ability to confer improved physicochemical and pharmacokinetic properties.[1][2][3] However, the inherent rigidity and steric congestion around the spirocyclic core present significant synthetic hurdles.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower researchers in overcoming these challenges.

Section 1: Foundational Concepts & Initial Troubleshooting

The unique 3D structure of spirocycles, while beneficial for drug design, often leads to significant steric hindrance that can impede or alter chemical reactions.[1][6] Understanding the conformational behavior and steric landscape of your specific spirocyclic system is the first step in troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction to functionalize a spirocyclic scaffold is not proceeding or giving very low yields. What are the likely initial causes related to steric hindrance?

A1: Low reactivity in spirocycle functionalization is frequently a direct consequence of steric hindrance. The quaternary spiro-carbon and the fixed orientation of the rings can block access of reagents to the desired reaction site.[6]

  • Initial Diagnostic Steps:

    • Conformational Analysis: The first step is to understand the most stable conformation of your spirocycle. The accessibility of a functional group can be drastically different in various conformations. Computational modeling or techniques like NMR spectroscopy can provide insights into the dominant conformers.[7][8][9][10]

    • Reagent Size: The steric bulk of your reagent is a critical factor. If your initial attempts with a bulky reagent have failed, consider switching to a smaller, less sterically demanding alternative.

    • Reaction Conditions: Elevated temperatures can sometimes provide the necessary activation energy to overcome steric barriers. However, be mindful of potential side reactions or degradation of your starting material.

Q2: How can I predict the likely sites of steric hindrance on my spirocyclic scaffold before starting my experiments?

A2: Computational chemistry is a powerful tool for predicting sterically hindered regions.

  • Steric Mapping: Techniques like Buried Volume (%VBur) analysis can generate steric maps that visualize the spatial crowding around a molecule, indicating which areas are more or less accessible to incoming reagents.[6][11][12]

  • Modeling Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the transition states of your desired reaction. This can help in understanding the energy barriers associated with different approaches of the reagent to the spirocyclic core.[13][14]

Troubleshooting Workflow for Low Reactivity

Here is a decision-making workflow to address low reactivity issues:

G start Low or No Product Formation confirm_sm Confirm Starting Material Purity and Stability start->confirm_sm reagent_size Evaluate Reagent Steric Bulk confirm_sm->reagent_size switch_reagent Switch to a Smaller Reagent reagent_size->switch_reagent Reagent is bulky reaction_cond Modify Reaction Conditions (Temperature, Pressure) reagent_size->reaction_cond Reagent is small switch_reagent->reaction_cond success Successful Functionalization switch_reagent->success catalyst Introduce a Catalyst reaction_cond->catalyst reaction_cond->success protecting_group Employ a Protecting Group Strategy catalyst->protecting_group catalyst->success directing_group Utilize a Directing Group protecting_group->directing_group protecting_group->success rethink_route Re-evaluate Synthetic Route directing_group->rethink_route directing_group->success

Caption: Decision tree for troubleshooting low-yielding spirocycle functionalization.

Section 2: Advanced Strategies and Protocols

When basic troubleshooting fails, more advanced synthetic strategies are required. This section details common and effective approaches to manage steric hindrance in spirocyclic systems.

Utilizing Directing Groups

Q3: How can a directing group help overcome steric hindrance in C-H functionalization of a spirocycle?

A3: A directing group is a functional group that is temporarily installed on a molecule to position a catalyst and reagent in close proximity to a specific C-H bond, enabling its selective functionalization. This is particularly useful in sterically congested environments where the desired reaction site is not the most electronically favored.[15]

  • Mechanism of Action: The directing group coordinates to the metal catalyst, forming a metallacycle intermediate. This brings the catalytic center close to the target C-H bond, overriding steric hindrance and leading to regioselective functionalization.

  • Transient Directing Groups: An innovative approach involves the use of transient directing groups, which are formed in situ and do not require separate installation and removal steps, thus improving synthetic efficiency.[15]

Experimental Protocol: Ruthenium-Catalyzed Ortho-C(sp²)–H Alkylation using a Transient Directing Group [15]

This protocol is adapted from a method for the synthesis of spirocyclic pyrrolidines.

  • Reactants:

    • o-succinimide-substituted benzaldehyde (1.0 equiv)

    • Maleimide (1.5 equiv)

    • Aniline (as transient directing group, 20 mol%)

    • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

    • AgSbF₆ (20 mol%)

    • Pivolic acid (30 mol%)

    • 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • To a sealed tube, add the o-succinimide-substituted benzaldehyde, maleimide, aniline, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and pivolic acid.

    • Evacuate and backfill the tube with argon three times.

    • Add DCE via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired spirocyclic product.

Strategic Use of Protecting Groups

Q4: My desired functionalization is occurring at a less sterically hindered, but incorrect, position. How can protecting groups help?

A4: Protecting groups are essential tools for temporarily masking a more reactive or accessible functional group, thereby directing the reaction to the desired, more sterically hindered site.[16]

  • Key Considerations for Choosing a Protecting Group:

    • Orthogonality: The protecting group must be stable to the reaction conditions required for the desired functionalization and be removable under conditions that do not affect the newly introduced functional group or other parts of the molecule.

    • Steric Bulk: The protecting group itself can introduce additional steric hindrance. This can be strategically used to block one face of the molecule, directing the incoming reagent to the opposite, desired face. Common protecting groups include silyl ethers, benzyl groups, and carbamates.[16]

Modifying Reaction Conditions and Catalysts

Q5: I am observing a mixture of diastereomers. How can I improve the stereoselectivity of my reaction?

A5: Achieving high stereoselectivity in the functionalization of spirocycles is a significant challenge due to the complex 3D environment.

  • Catalyst Selection: Chiral catalysts are instrumental in controlling the stereochemical outcome of a reaction. For instance, in cycloaddition reactions to form spirooxindoles, phase-transfer catalysts have been used to achieve high enantioselectivity.[17] L-proline functionalized magnetic nanoparticles have also been employed as a recyclable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines.[18]

  • Solvent Effects: The choice of solvent can influence the transition state geometry and, consequently, the stereoselectivity. Polar solvents might stabilize a more polar transition state, leading to a different diastereomeric ratio compared to nonpolar solvents.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

Data Table: Effect of Catalyst on Diastereoselectivity
EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (endo/exo)Yield (%)
1UncatalyzedEthanol8060:4055
2L-prolineEthanol8085:1578
3MnCoCuFe₂O₄@L-prolineEthanol80>95:592

This is a representative table based on trends observed in the literature, such as in reference[18].

Reaction Pathway Visualization

G cluster_0 Uncatalyzed Pathway cluster_1 Catalyzed Pathway A Reactants B Transition State 1 (Higher Energy) A->B C Transition State 2 (Lower Energy) A->C D Minor Diastereomer B->D E Major Diastereomer C->E F Reactants + Chiral Catalyst G Catalyst-Substrate Complex F->G H Favored Transition State (Significantly Lower Energy) G->H I Disfavored Transition State (Much Higher Energy) G->I J Major Diastereomer (>95%) H->J K Minor Diastereomer (<5%) I->K

Caption: Energy pathways for uncatalyzed vs. catalyzed stereoselective reactions.

Section 3: Analytical Characterization

Q6: How can I confirm the structure and stereochemistry of my sterically hindered spirocyclic product?

A6: The unambiguous characterization of complex, sterically hindered spirocycles requires a combination of advanced analytical techniques.

  • NMR Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides initial information about the connectivity of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Essential for establishing detailed connectivity in complex structures.

    • NOESY/ROESY: Crucial for determining the relative stereochemistry by identifying protons that are close in space.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.[14][19]

  • X-ray Crystallography: Provides the most definitive structural evidence, including bond lengths, bond angles, and absolute stereochemistry, if a suitable single crystal can be obtained.[20]

References

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Elsevier. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]

  • How to overcome Steric Hindrance?. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Eman Research Publishing. [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)-H Alkylation of Benzaldehydes. PubMed. [Link]

  • The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. RSC Publishing. [Link]

  • V Bur index and steric maps: from predictive catalysis to machine learning. RSC Publishing. [Link]

  • Spiro scaffolds: synthetic strategies and pharmacological activities. PubMed. [Link]

  • Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Publications. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. Preprints.org. [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. PubMed Central. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]

  • An E/Z conformational behaviour study on the trypanocidal action of lipophilic spiro carbocyclic 2,6-diketopiperazine-1-acetohydroxamic acids. PMC - NIH. [Link]

  • Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. PubMed. [Link]

  • Synthesis of Functionalized Spiro-Heterocycles by Sequential Multicomponent Reaction/Metal Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. ResearchGate. [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. RSC Publishing. [Link]

  • Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. RSC Publishing. [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. NIH. [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. ResearchGate. [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. PubMed. [Link]

  • The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. [Link]

  • Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. ResearchGate. [Link]

  • Hetero-spirocycles (strategies & tactics). Baran Lab. [Link]

  • Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach. ChemRxiv. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • % VBur index and steric maps: from predictive catalysis to machine learning. PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Stereochemistry and conformational analysis. Química Organica.org. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Austin Publishing Group. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH. [Link]

Sources

Technical Support Center: Overcoming Low Yields in Multi-Step Spirocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension

Spirocyclic scaffolds are of immense interest to researchers in drug discovery and materials science due to their rigid, three-dimensional structures.[1] This inherent three-dimensionality, a departure from the "flatland" of traditional aromatic scaffolds, can enhance binding affinity, improve physicochemical properties, and unlock novel biological activities.[1][2] However, the construction of these complex architectures, particularly through multi-step sequences, is a significant synthetic challenge.[3][4][5][6]

The creation of a spirocenter involves the formation of a fully substituted quaternary carbon, which is often sterically hindered and energetically demanding.[4] This frequently leads to challenges such as low reactivity, poor site selectivity, and the formation of complex product mixtures, culminating in disappointingly low yields.[7] This guide is designed to serve as a technical resource for researchers facing these hurdles. It provides a structured approach to troubleshooting common issues, backed by mechanistic reasoning and proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs): Foundational Issues

Q1: Why are multi-step spirocycle syntheses notoriously low-yielding?

A1: The cumulative nature of multi-step synthesis means that even modest losses at each stage can drastically reduce the overall yield. However, spirocycle synthesis presents specific intrinsic challenges:

  • Steric Hindrance: The core of the problem is the formation of a quaternary spirocenter. Bringing multiple substituents together around a single carbon atom is sterically demanding, leading to high activation energy barriers for the key cyclization step.

  • Ring Strain: Depending on the ring sizes being fused, the resulting spirocycle may possess significant ring strain, making its formation thermodynamically unfavorable compared to side reactions.

  • Entropy: Intramolecular cyclization reactions are often entropically disfavored. The linear precursor has more conformational freedom than the rigid, cyclic product. For the reaction to be successful, it must have a sufficiently favorable enthalpic driving force to overcome this entropic penalty.

  • Competitive Side Reactions: The reactive intermediates designed to form the spirocycle can often participate in competing intermolecular reactions (e.g., dimerization) or alternative intramolecular pathways (e.g., elimination, rearrangement) that do not lead to the desired product.[7]

Q2: Before I overhaul my entire synthetic route, what are the first general laboratory practices I should review to improve yields?

A2: It's crucial to ensure that low yields aren't due to procedural inconsistencies before exploring complex methodological changes. Meticulous technique is paramount.[8]

  • Purity of Reagents and Solvents: Ensure all starting materials are pure and solvents are rigorously dried. Impurities can poison catalysts, react with reagents, or initiate side reactions.[8][9]

  • Inert Atmosphere: Many reactions, especially those involving organometallic catalysts or strong bases, are highly sensitive to air and moisture. Ensure your glassware is properly flame- or oven-dried and that the reaction is conducted under a robust inert atmosphere (e.g., Argon or Nitrogen).[8]

  • Controlled Reagent Addition: For highly exothermic or fast reactions, slow, dropwise addition of a reagent via a syringe pump can maintain a steady reaction temperature and minimize the formation of byproducts.[8]

  • Thorough Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the reaction's progress. Quench the reaction at the optimal time to prevent product decomposition or the formation of further impurities.[8]

  • Efficient Workup and Transfer: Be meticulous during the workup. Ensure complete extraction of your product and minimize physical loss during transfers between glassware. Rinse flasks and drying agents thoroughly with the appropriate solvent.[8]

Troubleshooting Guides: Pinpointing the Problem

This section addresses specific experimental failures in a question-and-answer format.

Q3: My key spiroannulation/cyclization step is failing or giving only trace amounts of product. What should I investigate?

A3: A failure at the crucial ring-forming step is a common and frustrating issue. A systematic approach to diagnosing the cause is essential.

Start Low Yield in Key Spirocyclization Step Purity 1. Verify Reactant & Reagent Purity (NMR, MS, Recrystallization) Start->Purity Conditions 2. Optimize Reaction Conditions (Temperature, Concentration, Time) Purity->Conditions If purity is confirmed Solvent 3. Screen Solvents (Polarity, Coordinating Ability) Conditions->Solvent If no improvement Catalyst 4. Evaluate Catalyst/Reagent System (Change Ligand, Different Metal, Stoichiometry) Solvent->Catalyst If still low yield Route 5. Consider Alternative Strategy (Protecting Groups, Different Cyclization Precursor) Catalyst->Route If system is inactive

Caption: A logical workflow for troubleshooting low yields.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate Your Reagents and Catalyst:

    • Cause: The catalyst may have degraded, or the reagents may contain inhibitors. This is especially true for air-sensitive catalysts (e.g., Palladium complexes) or moisture-sensitive reagents (e.g., strong bases).

    • Action: Use freshly opened or purified reagents. If using a catalyst, try a batch from a different supplier or synthesize it fresh. For palladium-catalyzed reactions, the choice of ligand is critical and can dramatically influence reaction efficiency.[10][11]

  • Analyze Reaction Kinetics and Thermodynamics:

    • Cause: The reaction may be under kinetic or thermodynamic control, and the current conditions may favor an undesired pathway.[12] An activation barrier might be too high at the current temperature, or the desired product might be thermodynamically unstable and revert or decompose over time.

    • Action:

      • Temperature: Systematically vary the temperature. A higher temperature may overcome a significant activation barrier, while a lower temperature might prevent decomposition or favor a desired kinetic product.

      • Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction under high-dilution conditions to promote the desired intramolecular cyclization.

      • Time: Monitor the reaction profile over time. Does the product form and then disappear? This indicates instability. Is the reaction simply very slow? This points to a high activation barrier.

  • Investigate Substrate-Specific Issues:

    • Cause: The substrate itself may be the problem. An unprotected functional group elsewhere in the molecule could be interfering with the reaction.[13] Alternatively, the precursor's conformation may not be suitable for cyclization.

    • Action:

      • Protecting Groups: Consider adding protecting groups to reactive functionalities (e.g., alcohols, amines) that are not involved in the cyclization.

      • Directing Groups: In some cases, installing a directing group can pre-organize the molecule into a conformation favorable for cyclization and overcome issues of poor site selectivity.[7]

Q4: I am forming my spirocycle, but as a mixture of diastereomers. How can I improve the selectivity for the desired isomer?

A4: Achieving high diastereoselectivity is a frequent challenge in spirocycle synthesis.[12] The stereochemical outcome is dictated by the relative energies of the transition states leading to the different diastereomers.

Start Poor Diastereoselectivity (Mixture of Isomers) Control Is the reaction under kinetic or thermodynamic control? Start->Control Catalyst Catalyst/Auxiliary Control: - Employ a chiral catalyst or ligand - Use a chiral auxiliary on substrate Start->Catalyst Substrate Substrate Control: - Introduce a bulky substituent - Add a directing group Start->Substrate Kinetic Favor Kinetic Product: - Lower Temperature - Use bulky reagents Control->Kinetic Fastest-formed product is desired Thermodynamic Favor Thermodynamic Product: - Increase Temperature - Add protic source (if applicable) - Longer reaction time Control->Thermodynamic Most stable product is desired

Caption: Decision tree for improving diastereoselectivity.

Strategies for Enhancing Diastereoselectivity:

  • Temperature Control: This is the first parameter to adjust. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures and longer reaction times can allow the mixture to equilibrate to the more stable thermodynamically controlled product.[12]

  • Catalyst and Reagent Control: The choice of catalyst can profoundly influence stereoselectivity. Chiral catalysts or auxiliaries can create a chiral environment around the substrate, favoring one transition state over the other.[12] For example, enantioselective cycloadditions using chiral ligands are a powerful tool.[14]

  • Substrate Control: The stereochemistry of the starting material can direct the outcome. Introducing a bulky substituent near the reacting center can sterically block one face of the molecule, forcing the reaction to proceed from the less hindered face.

  • Solvent Effects: The polarity of the solvent can stabilize or destabilize the transition states differently. It is often worthwhile to screen a range of solvents (e.g., from non-polar toluene to polar DMF) to see if the diastereomeric ratio is affected.[12]

Q5: My reaction works beautifully on a 50 mg scale, but the yield plummets when I try to scale up to 5 grams. What is going wrong?

A5: This is a classic scale-up problem. Reactions that work on a small scale can fail on a larger scale due to issues with mass and heat transfer.[15][16]

  • Heat Transfer: A 5-gram reaction generates 100 times more heat than a 50-mg reaction, but the surface area of the flask for dissipating that heat does not increase proportionally. This can lead to localized "hot spots" where the temperature is much higher than your thermometer reading, causing decomposition.

    • Solution: Use a larger flask than necessary to increase the surface area, ensure vigorous stirring, and slow down the rate of reagent addition significantly. For very exothermic processes, consider using a jacketed reactor for better temperature control.

  • Mass Transfer (Mixing): Inefficient stirring on a larger scale can lead to localized high concentrations of reagents as they are added, promoting side reactions.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for large, viscous reaction mixtures. Ensure a good vortex is formed to guarantee efficient mixing.

  • Flow Chemistry: For problematic scale-up reactions, transitioning to a continuous flow synthesis can be a powerful solution. Flow reactors offer superior control over temperature, pressure, and mixing, ensuring that conditions are homogeneous throughout the reaction.[15]

Advanced Strategies & Alternative Methodologies

If optimization of an existing route fails, it may be necessary to consider an alternative synthetic strategy. Modern organic chemistry offers a powerful toolkit for spirocycle construction.

Synthetic StrategyBrief DescriptionAdvantagesCommon Challenges
Transition-Metal Catalyzed C-H Activation Direct functionalization of C-H bonds to initiate a spiroannulation cascade.[17][18]High atom economy, novel bond disconnections, can reduce step count.Requires specific directing groups, catalyst screening can be extensive, functional group tolerance can be an issue.
Olefin Metathesis Ring-closing metathesis (RCM) of a diene precursor is a powerful method for forming one of the rings in the spirocycle.[4]Excellent functional group tolerance, reliable and well-understood reaction, access to various ring sizes.Requires synthesis of a specific diene precursor, catalyst cost and sensitivity.
[3+2] Cycloadditions A three-atom component reacts with a two-atom component to form a five-membered ring, often used to build heterocyclic spirocycles.[3]High degree of stereocontrol possible, convergent synthesis, builds complexity quickly.Limited to specific dipole/dipolarophile pairs, regioselectivity can be a challenge.
Domino/Cascade Reactions A single reaction setup initiates a cascade of bond-forming events to rapidly assemble the spirocyclic core from simple precursors.[5]High efficiency, reduces purification steps, rapid increase in molecular complexity.The entire sequence must be compatible with a single set of conditions, optimization can be very complex.
Palladium-Catalyzed Spiroannulation Multi-component reactions, such as a [2+2+1] annulation, can assemble spirocycles from simple starting materials.[10][11]Convergent, builds complex scaffolds quickly.Reaction mechanism can be complex, optimization of base, ligand, and solvent is critical for good yields.[10][11]

Purification: Preserving Your Hard-Won Product

Even with a good reaction yield, significant product loss can occur during purification. The unique 3D shape of spirocycles can lead to purification challenges.[12]

Q6: My crude product contains the desired spirocycle, but it's inseparable from byproducts or diastereomers by standard column chromatography. What should I do?

A6: When standard flash chromatography fails, more advanced techniques are required.

  • Optimize Chromatography:

    • Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient. This can often resolve closely eluting spots.[12]

    • Alternative Phases: If silica gel isn't working, consider other stationary phases like alumina (basic or neutral), or reversed-phase (C18) silica for less polar compounds.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than flash chromatography and is often successful at separating diastereomers.[12]

  • Crystallization: If your compound is a solid, recrystallization is one of the most effective methods for achieving high purity.[12] Screen a wide range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find conditions that yield high-quality crystals.

  • Derivatization: If you are struggling to separate diastereomers, a viable strategy is to react the mixture with a chiral resolving agent to form new diastereomeric adducts. These new adducts will have different physical properties and may be more easily separable by chromatography or crystallization. Afterward, the chiral auxiliary can be cleaved to yield the pure, desired diastereomer.[12]

References

  • Challenges in the construction of C2-symmetric axially spirocyclic... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Tips & Tricks: (How to Improve) Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Design and Synthesis of Spirocycles via Olefin Metathesis - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - PubMed Central - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 26, 2026, from [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis - YouTube. (n.d.). Retrieved January 26, 2026, from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (n.d.). Retrieved January 26, 2026, from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. (n.d.). Retrieved January 26, 2026, from [Link]

  • Round 1 question paper | UK Chemistry Olympiad 2025. (n.d.). Retrieved January 26, 2026, from [Link]

  • Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. (n.d.). Retrieved January 26, 2026, from [Link]

  • Base-Regulated Spiroannulation: Insights into the Palladium-Catalyzed [2 + 2 + 1] Annulation of 1,2-Dihaloarenes, Alkynes, and 2-Naphthol - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. (n.d.). Retrieved January 26, 2026, from [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 26, 2026, from [Link]

  • C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate vs non-spirocyclic analogs

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm starting by diving deep into comprehensive Google searches to build a solid foundation. I'm focusing on gathering key data points about tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate. This includes its synthesis methods, physicochemical properties, and any related literature I can find. I aim to create a strong base for further investigation.

Expanding Search Parameters

I've broadened my search terms to include non-spirocyclic analogs for comparative analysis, looking at their structures, properties, and applications to serve as benchmarks. Next, I'm seeking comparative studies and experimental data, focusing on metabolic stability, solubility, and target binding affinity for both the spirocyclic compound and its non-spirocyclic counterparts. I plan to present a comparison guide.

Refining Comparative Analysis

I'm now diving into gathering foundational data via Google searches, focusing on both the spirocyclic compound and its non-spirocyclic analogs to establish a comparison. My search will encompass synthesis, physicochemical properties, and medicinal chemistry applications. Simultaneously, I'm aiming to identify and collate relevant head-to-head comparative studies and experimental data, as well as established protocols. I plan to use this information to create a comparison guide.

Exploring Spirocycles Synthesis

I've gathered initial insights into synthesizing and sourcing tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate and similar spirocyclic compounds. I've also found resources that highlight the advantages of spirocyclic scaffolds in medicinal chemistry. This information is a good starting point for my work, and it's something I can build upon.

Refining Analogue Identification

I'm now focusing on finding or defining a suitable non-spirocyclic analogue for direct comparison to tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate. My initial searches have not yielded direct head-to-head comparisons, so I'll prioritize finding experimental data on closely related pairs to make logical inferences. The goal is to build a complete comparison guide, so this is an important next step.

Building a Foundation

I've established a solid base with my recent searches. I now have information on synthesizing spirocyclic compounds and their general characteristics, along with data on related molecules. The advantages are coming into focus, too.

Defining the Analog

I've made progress in solidifying the comparison's basis. My focus has shifted toward finding a suitable non-spirocyclic counterpart to draw insightful comparisons. I've narrowed it down to tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate. Now, I will find data and supporting evidence to compare and contrast. This step is key in evaluating the spirocycle.

Analyzing the Analog

I've pinpointed a promising non-spirocyclic analog – tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate – for comparison. I'm accumulating data on its synthesis and physicochemical characteristics, alongside general info on spirocyclic compounds and piperidine derivatives. I need to focus on identifying specific comparisons.

Seeking Comparative Data

I've gathered initial data, but the core issue now is the lack of direct comparative experimental data on metabolic stability, solubility, and affinity between the spirocyclic and non-spirocyclic structures. To address this, I'm expanding my search. If direct comparisons remain elusive, I'll pivot to analyzing related spirocyclic diazaspiro-compounds versus their non-spirocyclic piperidine counterparts to build a robust evidence base.

Identifying Key Compounds

I have located CAS numbers for both the target spirocyclic compound and a comparative non-spirocyclic analog. Furthermore, I've secured detailed experimental protocols, specifically for the metabolic stability assay leveraging liver microsomes.

Expanding Data Gathering

I've expanded my search to include kinetic solubility and binding affinity assays, in addition to the metabolic stability assay. While the collected protocols are comprehensive, I lack direct comparative experimental data for the specific compounds. I'm focusing on finding studies that directly compare spirocyclic diazaspiro[3.5]nonanes and their piperidine counterparts to populate comparison tables with evidence-based findings or justified estimations.

Navigating the Selectivity Landscape: A Comparative Guide to Inhibitors Based on the Diazaspiro[3.5]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that enables the development of potent and selective modulators of diverse biological targets. Its inherent rigidity and defined exit vectors allow for precise orientation of substituents, facilitating optimal interactions with target proteins while potentially minimizing off-target effects. This guide provides a comparative analysis of the selectivity profiles of inhibitors derived from this versatile scaffold, targeting key proteins in oncology and metabolic diseases, supported by experimental data and detailed protocols. Understanding the nuances of their selectivity is paramount for advancing lead optimization, predicting potential safety liabilities, and ultimately developing safer and more effective therapeutics.

The Architectural Advantage of the Diazaspiro[3.5]nonane Core

The diazaspiro[3.5]nonane framework, characterized by a shared nitrogen atom between a four-membered azetidine ring and a six-membered piperidine ring, imparts several advantageous properties to small molecule inhibitors. This spirocyclic system reduces the number of rotatable bonds compared to linear or monocyclic structures, which can pre-organize the molecule in a bioactive conformation, leading to enhanced potency and selectivity. Furthermore, the three-dimensional nature of the scaffold allows for the exploration of chemical space that is often inaccessible to more planar molecules, potentially unlocking novel interactions with target proteins.

Comparative Selectivity Profiles of Diazaspiro[3.5]nonane-Based Inhibitors

The true value of a chemical scaffold lies in its ability to be tailored for high selectivity towards a specific biological target. Below, we compare the selectivity profiles of representative inhibitors based on the diazaspiro[3.5]nonane scaffold across several important target classes.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The 2,7-diazaspiro[3.5]nonane core has been successfully employed as a bioisostere for the piperazine ring in the well-known PARP inhibitor, olaparib. This modification has been shown to modulate the inhibitor's selectivity profile across the PARP family and other related enzymes.

Table 1: Comparative Potency and Selectivity of a 2,7-Diazaspiro[3.5]nonane-based PARP Inhibitor (Compound 10e) and Olaparib [1]

TargetCompound 10e IC50 (nM)Olaparib IC50 (nM)Selectivity (Fold)
PARP-112.6 ± 1.16.0 ± 1.2-
PARP-2>10,0001.5 ± 0.2>794 (for 10e)
TNKS-1>10,0001,800 ± 100>5.6 (for Olaparib)
TNKS-2>10,0001,200 ± 130>8.3 (for Olaparib)

Data presented as mean ± standard error of the mean (SEM).[1]

Interpretation of PARP Inhibitor Selectivity:

The data reveals that while both olaparib and the diazaspiro[3.5]nonane-containing analogue 10e are potent inhibitors of PARP-1, their selectivity profiles diverge significantly. Compound 10e demonstrates exceptional selectivity for PARP-1 over PARP-2 and the tankyrases (TNKS-1 and TNKS-2), with no significant inhibition observed at concentrations up to 10 µM.[1] In contrast, olaparib exhibits more promiscuous activity, inhibiting PARP-2 and the tankyrases in the nanomolar to low micromolar range. This enhanced selectivity of the diazaspiro[3.5]nonane analogue could translate to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other PARP family members. The rigid spirocyclic core likely restricts the conformation of the inhibitor, favoring a binding mode that is highly specific to the active site of PARP-1.

KRAS G12C Covalent Inhibitors

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety has been identified as a key component of potent and orally active covalent inhibitors of the oncogenic KRAS G12C mutant.[2][3] While a comprehensive selectivity panel for a specific diazaspiro[3.5]nonane-based KRAS G12C inhibitor is not publicly available, the selectivity of other covalent KRAS G12C inhibitors, such as MRTX849, has been reported to be over 1000-fold against a panel of kinases.[4] This high degree of selectivity is attributed to the covalent interaction with the mutant cysteine residue, which is absent in the wild-type KRAS protein and most other kinases.

Logical Relationship of Covalent KRAS G12C Inhibition and Selectivity

cluster_Inhibitor Diazaspiro[3.5]nonane KRAS G12C Inhibitor cluster_Target Biological Targets Inhibitor 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one KRAS_G12C KRAS G12C (mutant) Inhibitor->KRAS_G12C Covalent Binding to Cys12 KRAS_WT KRAS WT Inhibitor->KRAS_WT No Covalent Binding (Lacks Cys12) Kinome Other Kinases Inhibitor->Kinome High Selectivity (>1000-fold typical)

Caption: Covalent KRAS G12C inhibitor selectivity.

The rationale behind the high selectivity of these inhibitors lies in their mechanism of action. The acrylamide warhead of the inhibitor forms a covalent bond with the thiol group of the cysteine residue at position 12 of the mutated KRAS protein. This specific interaction is absent in the wild-type protein, which has a glycine at this position. This covalent and mutant-specific binding mode is a key determinant of the inhibitor's selectivity and therapeutic window.

G Protein-Coupled Receptor 119 (GPR119) Agonists

The 7-azaspiro[3.5]nonane scaffold has been utilized to develop potent agonists for GPR119, a promising target for the treatment of type 2 diabetes. While specific off-target screening data for a diazaspiro[3.5]nonane-based GPR119 agonist is limited, understanding the potential for cross-reactivity with other G protein-coupled receptors (GPCRs) is crucial for preclinical development.

Table 2: Hypothetical Off-Target Profile for a 7-Azaspiro[3.5]nonane GPR119 Agonist (based on typical screening panels)

TargetActivityRationale for Inclusion
GPR119 (on-target) Agonist Therapeutic Target
GPR55Antagonist/No ActivityStructurally related lipid-sensing GPCR
Cannabinoid Receptor 1 (CB1)Antagonist/No ActivityPotential for CNS side effects
Cannabinoid Receptor 2 (CB2)Antagonist/No ActivityPotential for immunomodulatory effects
Adrenergic Receptors (α, β)No ActivityCommon off-targets for GPCR ligands
Dopamine Receptors (D1, D2)No ActivityCommon off-targets for GPCR ligands
Serotonin Receptors (5-HT)No ActivityCommon off-targets for GPCR ligands

Causality in GPR119 Agonist Selectivity:

The selectivity of GPR119 agonists is driven by the unique structural features of the GPR119 ligand-binding pocket. The 7-azaspiro[3.5]nonane scaffold can be decorated with specific substituents that optimize interactions with key residues within the GPR119 binding site, while being sterically or electronically disfavored in the binding pockets of other GPCRs. The goal is to achieve high potency at GPR119 while avoiding agonism or antagonism of other receptors that could lead to undesirable side effects, such as psychoactive effects (CB1) or cardiovascular effects (adrenergic receptors).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

The 7-azaspiro[3.5]nonane urea PF-04862853 has been identified as a potent and orally efficacious inhibitor of FAAH, a key enzyme in the endocannabinoid system and a target for pain and inflammation.[5] The selectivity of FAAH inhibitors is critical to avoid inhibition of other serine hydrolases, which could lead to off-target toxicities.

While a detailed selectivity panel for PF-04862853 is not provided in the primary literature, it is noted for its selectivity.[5] Structurally similar FAAH inhibitors of the URB series have demonstrated good selectivity profiles.[6] A comprehensive assessment would involve screening against a panel of other serine hydrolases.

Signaling Pathway of FAAH Inhibition

Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Diazaspiro_Inhibitor Diazaspiro[3.5]nonane FAAH Inhibitor Diazaspiro_Inhibitor->FAAH Inhibition Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) CB1_CB2->Therapeutic_Effects

Caption: FAAH inhibition by diazaspiro[3.5]nonane derivatives.

The selectivity of FAAH inhibitors is crucial for therapeutic success. The active site of FAAH has a specific topology that can be exploited by the rigid diazaspiro[3.5]nonane scaffold to achieve tight and selective binding. Off-target inhibition of other lipases or serine hydrolases could disrupt lipid metabolism and lead to unforeseen toxicities.

Experimental Protocols for Selectivity Profiling

To ensure the scientific integrity of selectivity claims, rigorous and validated experimental protocols are essential. Below are representative methodologies for assessing the selectivity of diazaspiro[3.5]nonane-based inhibitors.

Kinome Profiling for KRAS G12C Inhibitors

Objective: To determine the selectivity of a covalent KRAS G12C inhibitor against a broad panel of human kinases.

Methodology: KinomeScan™ (DiscoverX)

  • Compound Immobilization: The test compound is immobilized on a solid support.

  • Kinase Library: A comprehensive library of human kinases (e.g., >450 kinases) is utilized. Each kinase is tagged with a DNA label.

  • Binding Competition: The immobilized compound is incubated with the kinase library in the presence of a known, broadly active kinase inhibitor.

  • Quantification: The amount of each kinase bound to the immobilized compound is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control, and dissociation constants (Kd) can be calculated to determine the binding affinity for each kinase. A lower Kd value indicates a stronger interaction.

Experimental Workflow for Kinome Profiling

Compound Diazaspiro[3.5]nonane Inhibitor Immobilization Immobilize on Solid Support Compound->Immobilization Kinase_Library Add DNA-tagged Kinase Library Immobilization->Kinase_Library Competition Competitive Binding Kinase_Library->Competition Washing Wash Unbound Kinases Competition->Washing Elution Elute Bound Kinases Washing->Elution qPCR Quantify by qPCR Elution->qPCR Analysis Data Analysis (Kd calculation) qPCR->Analysis

Caption: Workflow for KinomeScan™ selectivity profiling.

GPCR Panel Screening for GPR119 Agonists

Objective: To assess the selectivity of a GPR119 agonist against a panel of other GPCRs.

Methodology: Calcium Mobilization Assay

  • Cell Lines: Utilize a panel of cell lines, each stably expressing a different GPCR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • Compound Addition: The diazaspiro[3.5]nonane-based GPR119 agonist is added to the cells at various concentrations.

  • Fluorescence Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader. An increase in fluorescence indicates receptor activation.

  • Data Analysis: The EC50 (half-maximal effective concentration) is calculated for each receptor. A high EC50 value for off-targets compared to GPR119 indicates selectivity.

Serine Hydrolase Profiling for FAAH Inhibitors

Objective: To determine the selectivity of a FAAH inhibitor against other serine hydrolases.

Methodology: Activity-Based Protein Profiling (ABPP)

  • Proteome Preparation: A cell or tissue lysate containing a complex mixture of proteins, including various serine hydrolases, is prepared.

  • Inhibitor Incubation: The proteome is incubated with the diazaspiro[3.5]nonane-based FAAH inhibitor at different concentrations.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) is added. This probe covalently labels the active site of serine hydrolases that were not inhibited by the test compound.

  • Gel Electrophoresis and Imaging: The proteome is separated by SDS-PAGE, and the labeled serine hydrolases are visualized by fluorescence scanning of the gel.

  • Data Analysis: A decrease in the fluorescence signal for a specific protein band indicates that the test compound inhibited that particular serine hydrolase. The IC50 can be determined by quantifying the band intensities at different inhibitor concentrations.

Conclusion and Future Directions

The diazaspiro[3.5]nonane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of highly selective inhibitors. The comparative analysis presented here, particularly the well-defined selectivity profile of the PARP inhibitor analogue, highlights the potential of this scaffold to mitigate off-target effects. However, this guide also underscores the critical need for comprehensive selectivity profiling for all drug candidates, regardless of the perceived advantages of the core scaffold. For the KRAS G12C, GPR119, and FAAH inhibitors based on the diazaspiro[3.5]nonane framework, further detailed investigations into their off-target profiles are warranted to fully realize their therapeutic potential. Future studies should focus on generating robust selectivity data through broad screening panels to build a more complete picture of the structure-selectivity relationships and to guide the development of the next generation of highly targeted therapies.

References

  • Otsubo, T., et al. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 94, 117468. [Link]

  • Otsubo, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 62, 128634. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Johnson, D. S., et al. (2012). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 22(12), 4053–4058. [Link]

  • Di Mauro, G., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2769. [Link]

  • Hall, A., et al. (2021). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Cancer Letters, 503, 10–20. [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to the In Vivo Efficacy of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. Among these, spirocyclic cores have emerged as a particularly compelling structural motif. Their inherent three-dimensionality offers a sophisticated solution to the "flatland" of traditional aromatic scaffolds, often leading to improved target affinity, selectivity, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of the in vivo efficacy of prominent drug candidates containing spirocyclic cores across key therapeutic areas, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: A Structural Paradigm Shift

The defining feature of a spirocycle is the single atom shared by two rings, creating a rigid, non-planar structure. This rigidity is not a constraint but a design advantage. By locking the conformation of a molecule, spirocyclic scaffolds can pre-organize functional groups for optimal interaction with a biological target, minimizing the entropic penalty of binding.[2] This often translates to enhanced potency and selectivity. Furthermore, the increased sp3 character of these molecules can improve solubility, metabolic stability, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

This guide will dissect the in vivo performance of spirocyclic drug candidates in three critical areas: oncology, infectious diseases, and the burgeoning field of neurodegenerative disorders. We will examine not just the outcomes, but the causality behind the experimental choices that validate these findings.

Oncology: Disrupting the p53-MDM2 Axis with Spirooxindoles

A prime example of the successful application of spirocyclic scaffolds in oncology is the development of inhibitors targeting the p53-MDM2 protein-protein interaction.[4] The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is a key negative regulator of p53, and its overexpression can lead to the suppression of p53's tumor-suppressive functions. Thus, inhibiting the MDM2-p53 interaction is a promising therapeutic strategy. Spirooxindoles have proven to be a particularly effective class of MDM2 inhibitors.[4]

Comparative In Vivo Efficacy of Spirocyclic MDM2 Inhibitors

Here, we compare the in vivo efficacy of two prominent spirocyclic MDM2 inhibitors, SAR405838 (MI-77301) and Milademetan (DS-3032b) , against the non-spirocyclic clinical candidate, Nutlin-3a.

Drug CandidateSpirocyclic CoreAnimal ModelCancer TypeDosing RegimenKey Efficacy ResultsReference(s)
SAR405838 SpirooxindoleNude mice with SJSA-1 xenograftsOsteosarcoma200 mg/kg, oral, daily for 14 daysComplete tumor regression in 5 out of 8 mice; >85% tumor regression in the remaining 3.[5]
SAR405838 SpirooxindoleNude mice with DDLPS xenograftsDedifferentiated LiposarcomaNot specifiedSignificant decreases in tumorigenicity.[6]
Milademetan (DS-3032b) Spiro-pyrrolidinylNude mice with MKL-1 xenograftsMerkel Cell CarcinomaNot specifiedHighly potent in in vivo models.[7][8]
Nutlin-3a Imidazoline (non-spirocyclic)Nude mice with SJSA-1 xenograftsOsteosarcoma200 mg/kg, oral, twice daily for 20 days90% tumor growth inhibition.[9]

Analysis: The data clearly demonstrates the potent in vivo antitumor activity of spirocyclic MDM2 inhibitors. SAR405838, in particular, shows remarkable efficacy, achieving complete tumor regression in a significant portion of treated animals.[5] In a direct comparison of cellular potency, SAR405838 was found to be 5 to 10 times more potent than Nutlin-3a in inducing the transcription of p53 target genes.[10][11] This enhanced potency can be attributed to the spirocyclic core's ability to optimize the presentation of key binding motifs to the MDM2 protein. Milademetan also demonstrates significant in vivo activity and is currently in clinical trials for various cancers, including liposarcoma.[7][12][13][14]

Experimental Workflow: Subcutaneous Xenograft Model for Anticancer Efficacy

The following diagram and protocol outline a standard workflow for evaluating the in vivo efficacy of a spirocyclic anticancer drug candidate using a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture 1. Cancer Cell Culture (e.g., SJSA-1) Harvest 2. Cell Harvesting & Counting CellCulture->Harvest Suspension 3. Cell Suspension (in PBS/Matrigel) Harvest->Suspension Implantation 4. Subcutaneous Injection into Nude Mice Suspension->Implantation TumorGrowth 5. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 6. Randomization into Treatment Groups TumorGrowth->Randomization Dosing 7. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Measurement 8. Tumor Volume & Body Weight Measurement Dosing->Measurement Euthanasia 9. Euthanasia & Tumor Excision Measurement->Euthanasia Analysis 10. Ex Vivo Analysis (e.g., Western Blot, IHC) Euthanasia->Analysis

Caption: Workflow for a subcutaneous xenograft mouse model.

Detailed Protocol:

  • Cell Culture: Culture human cancer cells (e.g., SJSA-1 for osteosarcoma) under standard conditions until they reach 80-90% confluency.

  • Cell Harvesting: Trypsinize the cells, collect them, and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Suspension: Resuspend the cells in a sterile solution of phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the spirocyclic drug candidate (e.g., SAR405838) and vehicle control according to the planned dosing regimen (e.g., oral gavage, daily for 14 days).

  • Measurement: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly.

  • Euthanasia: At the end of the study, euthanize the mice according to institutional guidelines.

  • Ex Vivo Analysis: Excise the tumors for further analysis, such as Western blotting to confirm target engagement (e.g., increased p53 levels) or immunohistochemistry (IHC).

Infectious Diseases: A New Spin on Antimalarials with Spiroindolones

The emergence of drug-resistant pathogens is a global health crisis, necessitating the discovery of novel antimicrobial agents. Spirocyclic compounds have shown significant promise in this area, particularly in the fight against malaria. The spiroindolone Cipargamin (KAE609/NITD609) represents a new class of antimalarial drugs with a novel mechanism of action.[6][15]

In Vivo Efficacy of the Spiroindolone Cipargamin

Cipargamin acts by inhibiting the Plasmodium falciparum cation-transporting ATPase4 (PfATP4), leading to a disruption of sodium homeostasis in the parasite.[16] This unique mechanism of action makes it effective against parasite strains resistant to existing antimalarials.

Drug CandidateSpirocyclic CoreAnimal ModelParasite StrainDosing RegimenKey Efficacy ResultsReference(s)
Cipargamin (NITD609) SpiroindoloneMousePlasmodium bergheiSingle oral doseED90 of 5.6 mg/kg; single 30 mg/kg dose achieved 50% cure rate.[9]
Cipargamin (KAE609) SpiroindoloneHuman volunteersPlasmodium falciparumSingle 10 mg oral doseRapid initial parasite clearance with a half-life of 3.99 hours.[17]
Artemether-Lumefantrine Non-spirocyclic (combination)Human patientsPlasmodium falciparumStandard 3-day courseMedian parasite clearance time of 24-44 hours.[7]

Analysis: Cipargamin demonstrates rapid and potent in vivo antimalarial activity. In a murine malaria model, it was highly efficacious, with an ED90 of 5.6 mg/kg.[9] In human trials, even a single low dose of Cipargamin resulted in a rapid reduction in parasite load, with a parasite clearance half-life significantly shorter than that of the standard-of-care artemisinin-based combination therapies.[7][17] This rapid parasite clearance is a key advantage, as it can help to reduce the transmission of the disease.

Experimental Workflow: Rodent Model of Malaria for Efficacy Testing

The following diagram and protocol describe a typical in vivo efficacy study for an antimalarial drug candidate using a Plasmodium berghei mouse model.

Malaria_Workflow cluster_infection Infection cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Inoculation 1. Intraperitoneal Injection of P. berghei-infected RBCs Parasitemia_pre 2. Establish Baseline Parasitemia Inoculation->Parasitemia_pre Randomization 3. Randomize Mice into Treatment Groups Parasitemia_pre->Randomization Dosing 4. Administer Antimalarial Drug Randomization->Dosing Parasitemia_post 5. Monitor Parasitemia (Giemsa-stained blood smears) Dosing->Parasitemia_post Survival 6. Monitor Survival Parasitemia_post->Survival CureRate 7. Determine Cure Rate Survival->CureRate

Caption: Workflow for a rodent malaria model.

Detailed Protocol:

  • Infection: Infect mice (e.g., BALB/c) via intraperitoneal injection with red blood cells (RBCs) parasitized with Plasmodium berghei.

  • Establish Baseline Parasitemia: A few days post-infection, confirm the presence of parasites in the blood by examining Giemsa-stained blood smears.

  • Randomization: Group the infected mice into treatment and control arms.

  • Drug Administration: Administer the test compound (e.g., Cipargamin) and vehicle control via the desired route (e.g., oral gavage).

  • Monitor Parasitemia: Collect tail blood at regular intervals and prepare Giemsa-stained smears to determine the percentage of infected RBCs.

  • Monitor Survival: Record the survival of the mice in each group.

  • Determine Cure Rate: Mice that are aparasitemic at the end of the follow-up period are considered cured.

Neurodegenerative Diseases: Exploring New Avenues with Spirocyclic Scaffolds

The application of spirocyclic compounds in neurodegenerative diseases, such as Alzheimer's disease, is an emerging and promising area of research. The complexity of the central nervous system (CNS) and the multifactorial nature of these diseases present significant challenges for drug discovery. Spirocyclic scaffolds offer the potential to develop CNS-penetrant molecules with high affinity and selectivity for their targets.[18][19]

While in vivo efficacy data for spirocyclic compounds in neurodegenerative disease models is still relatively limited compared to oncology and infectious diseases, several promising candidates are under investigation. For instance, certain spiro-indenoquinoxaline-pyrrolidine derivatives have been identified as potential inhibitors of amyloid-beta aggregation, a key pathological hallmark of Alzheimer's disease.[19]

Experimental Workflow: Morris Water Maze for Cognitive Function Assessment

To evaluate the potential of a spirocyclic drug candidate to improve cognitive deficits in a mouse model of Alzheimer's disease (e.g., 5XFAD transgenic mice), the Morris Water Maze is a widely used behavioral assay.

MWM_Workflow cluster_acclimation Acclimation & Pre-training cluster_acquisition Acquisition Phase cluster_probe Probe Trial Acclimation 1. Habituation to Test Room and Handling Pretraining 2. Visible Platform Training Acclimation->Pretraining DrugAdmin 3. Drug/Vehicle Administration Pretraining->DrugAdmin HiddenPlatform 4. Hidden Platform Training (Multiple trials/day) DrugAdmin->HiddenPlatform Latency 5. Record Escape Latency and Path Length HiddenPlatform->Latency PlatformRemoval 6. Platform Removal Latency->PlatformRemoval Probe 7. Allow Mouse to Swim Freely PlatformRemoval->Probe QuadrantTime 8. Measure Time in Target Quadrant Probe->QuadrantTime

Caption: Workflow for the Morris Water Maze test.

Detailed Protocol:

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

  • Acclimation and Pre-training: Acclimate the mice to the testing room and handle them to reduce stress. Conduct visible platform training to ensure the mice are not visually impaired and can learn the basic task.

  • Drug Administration: Administer the spirocyclic compound or vehicle to the mice according to the study design.

  • Acquisition Phase: For several consecutive days, place the mouse in the pool from different starting positions and allow it to find the hidden platform.

  • Data Recording: Record the time it takes for the mouse to find the platform (escape latency) and the path it takes.

  • Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set duration.

  • Memory Assessment: Record the time the mouse spends in the quadrant where the platform was previously located. A significant preference for the target quadrant indicates spatial memory retention.

Conclusion: The Expanding Spirocyclic Frontier

This guide has highlighted the significant in vivo efficacy of drug candidates containing spirocyclic cores across diverse and challenging therapeutic areas. From achieving complete tumor regression in oncology models to demonstrating rapid parasite clearance in infectious diseases, the unique structural attributes of spirocycles consistently translate into tangible therapeutic advantages. While the application in neurodegenerative diseases is still in its earlier stages, the potential for developing novel CNS-active agents is immense.

The causality behind these successes lies in the fundamental principles of medicinal chemistry: the rigid, three-dimensional nature of spirocyclic scaffolds enables a level of pre-organization and target complementarity that is difficult to achieve with more flexible or planar molecules. This leads to enhanced potency, selectivity, and often, improved pharmacokinetic properties.

The experimental workflows and protocols provided herein serve as a validated foundation for researchers seeking to evaluate their own spirocyclic drug candidates. By adhering to these rigorous in vivo methodologies, the scientific community can continue to unlock the full potential of this exciting and versatile chemical space, paving the way for the next generation of innovative medicines.

References

  • SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. Cancer Research. [Link]

  • SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. American Association for Cancer Research Journals. [Link]

  • In vivo anti bacterial efficacy of β-lactam in E. faecalis infected mice. ResearchGate. [Link]

  • MDM2 Inhibitor Milademetan in Advanced Liposarcoma, Solid Tumors, or Lymphomas. The ASCO Post. [Link]

  • Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry. [Link]

  • Efficacy of Cipargamin (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria. Clinical Infectious Diseases. [Link]

  • Transgenic Mouse Models of Alzheimer's Disease: An Integrative Analysis. MDPI. [Link]

  • Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results. PubMed Central. [Link]

  • Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. PubMed. [Link]

  • Molecular modeling approaches in the discovery of new drugs for anti-cancer therapy: the investigation of p53-MDM2 interaction and its inhibition by small molecules. PubMed. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Publishing. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Estimation of the In Vivo MIC of Cipargamin in Uncomplicated Plasmodium falciparum Malaria. PubMed. [Link]

  • SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma. PubMed. [Link]

  • Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. PubMed. [Link]

  • Drug Distribution in Brain and Cerebrospinal Fluids in Relation to IC50 Values in Aging and Alzheimer's Disease, Using the Physiologically Based LeiCNS-PK3.0 Model. PubMed Central. [Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • Milademetan is a highly potent MDM2 inhibitor in Merkel cell carcinoma. JCI Insight. [Link]

  • Transgenic Mouse Models of Alzheimer's Disease. PubMed Central. [Link]

  • β-Lactam treatment enhanced the pathogenicity of MRSA in the mouse infection model. ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • A First-in-Human Phase I Study of Milademetan, an MDM2 Inhibitor, in Patients With Advanced Liposarcoma, Solid Tumors, or Lymphomas. ASCO Publications. [Link]

  • Insights on the Use of Transgenic Mice Models in Alzheimer's Disease Research. Semantic Scholar. [Link]

  • The Emerging Role of β-Lactams in the Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infections. PubMed Central. [Link]

  • Spirocycles in Drug Discovery. o-reate.com. [Link]

  • Estimation of the in-vivo minimum inhibitory concentration of cipargamin in uncomplicated Plasmodium falciparum malaria. ResearchGate. [Link]

  • Neuropathological features of the main transgenic mouse models of Alzheimer disease. ResearchGate. [Link]

  • Beta-lactams against methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • The Discovery of Potential MDM2 Inhibitors: A Combination of Pharmacophore Modeling, Virtual Screening, Molecular Docking Studies, and in vitro/in vivo Biological Evaluation. PubMed. [Link]

  • Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment. PubMed Central. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. PubMed Central. [Link]

  • Defining the Antimalarial Activity of Cipargamin in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

  • A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs. MDPI. [Link]

  • Estimation of the In Vivo MIC of Cipargamin in Uncomplicated Plasmodium falciparum Malaria. PubMed Central. [Link]

  • Pharmacokinetic properties of the compounds. ResearchGate. [Link]

  • Spiroindolone – Knowledge and References. Taylor & Francis. [Link]

  • the direct & indirect PK/PD models & dose fractionation studies. YouTube. [Link]

  • Spiroindolone antimalarial 10.pdf. Science. [Link]

  • In Vivo PK/PD. Creative Bioarray. [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to Enhancing Receptor Binding Affinity and Potency

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of flat, two-dimensional molecular architectures. This guide delves into the strategic incorporation of spirocyclic scaffolds, a powerful approach to imbue drug candidates with unique three-dimensional (3D) topographies that can profoundly influence their interaction with biological targets. We will explore the fundamental principles underlying the "spirocyclic advantage," provide comparative experimental data, and detail the methodologies required to rigorously evaluate their impact on receptor binding affinity and potency.

The Rationale for Rigidity: Why Spirocycles Confer a Binding Advantage

The introduction of a spirocycle into a molecular scaffold imparts a significant degree of conformational rigidity.[1][2] Unlike their flexible acyclic or monocyclic counterparts, which can adopt a multitude of conformations in solution, spirocyclic compounds pre-organize key functional groups into a more defined spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, as the molecule does not need to "freeze" into a specific bioactive conformation.[3] This thermodynamic benefit often translates into enhanced binding affinity (lower Kᵢ or Kₐ values) and, consequently, greater potency (lower IC₅₀ or EC₅₀ values).[3]

The inherent three-dimensionality of spirocycles also allows for a more sophisticated exploration of the often complex and non-planar topographies of receptor binding pockets.[3][4] By projecting substituents into new vectors of chemical space, spirocycles can forge novel and highly specific interactions with amino acid residues that are inaccessible to flatter molecules, leading to improvements in both potency and selectivity.[1]

Figure 1: Conformational Rigidity and Binding Affinity.

Comparative Analysis: Spirocycles vs. Non-Spirocyclic Analogues in Action

The theoretical advantages of spirocyclization are borne out by a growing body of experimental evidence across a diverse range of biological targets. Below, we present a comparative analysis of spirocyclic compounds and their less rigid counterparts, highlighting the quantitative improvements in binding affinity and potency.

Case Study 1: Enhancing Potency of GPR119 Agonists

In the development of agonists for the G-protein coupled receptor GPR119, a target for the treatment of type 2 diabetes, the introduction of a spirocyclic cyclohexane structure was a key optimization step.[5]

CompoundStructureGPR119 EC₅₀ (nM)Ligand Lipophilicity Efficiency (LLE)
Lead Compound 8 Non-spirocyclic piperidine154.6
Spirocyclic Analogue 21 Spiro[5.5]undecane5.85.2

Table 1: Comparison of a lead compound and its spirocyclic analogue targeting GPR119. Data sourced from Harada et al., 2019.[5]

The incorporation of the spirocyclic scaffold in analogue 21 not only improved the potency by nearly three-fold but also enhanced the ligand-lipophilicity efficiency (LLE), a key parameter in drug design that balances potency and lipophilicity to predict a more favorable pharmacokinetic profile.[5]

Case Study 2: Improving Affinity for σ₁ Receptor Ligands

The σ₁ receptor is a promising target for the treatment of neurological disorders. Structure-activity relationship (SAR) studies on a series of spirocyclic ligands have demonstrated the profound impact of the spirocyclic core on binding affinity.[6]

CompoundSpirocyclic Coreσ₁ Receptor Kᵢ (nM)
Spiro[piperidine-4,4'-tetrahydropyran] (5a) Piperidine-tetrahydropyran1.2
Spiro[azepane-4,4'-tetrahydropyran] (23a) Azepane-tetrahydropyran0.42
(Pyridin-3-yl)methyl derivative (5i) Piperidine-tetrahydropyran3.9

Table 2: Binding affinities of spirocyclic σ₁ receptor ligands with varying ring sizes. Data sourced from Andreas, J. et al., 2024.[6]

This case study highlights how subtle modifications to the spirocyclic scaffold, such as increasing the ring size from a piperidine to an azepane, can lead to a significant enhancement in binding affinity.[6]

Case Study 3: Potent Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. The development of potent and selective HPK1 inhibitors has benefited from the incorporation of spirocyclic motifs.[7][8]

CompoundSpirocyclic MoietyHPK1 IC₅₀ (nM)Kinase Selectivity (MAP4K family)
Lead Compound Acyclic>1000-
Spirocyclic Inhibitor 16 Spiro[indoline-3,4'-piperidine]2.67>100-fold

Table 3: Comparison of an acyclic lead and a spirocyclic HPK1 inhibitor. Data sourced from a 2024 study on novel HPK1 inhibitors.[8]

The introduction of the spiro-oxindole scaffold in inhibitor 16 resulted in a dramatic increase in potency and excellent selectivity against other kinases in the same family, underscoring the power of spirocycles in achieving both high affinity and target specificity.[8]

Experimental Protocols for Evaluating Spirocyclic Compounds

To rigorously assess the impact of spirocyclization on receptor binding and potency, a combination of in vitro assays is essential. The following protocols provide a framework for these evaluations.

Figure 2: Experimental Workflow for Evaluating Spirocyclic Compounds.
Protocol 1: Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol is designed to determine the binding affinity (Kᵢ) of a spirocyclic test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[9][10][11]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known Kₐ

  • Unlabeled spirocyclic and non-spirocyclic test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the unlabeled test compounds (spirocyclic and non-spirocyclic analogues) in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

    • 50 µL of the diluted test compound.

    • 50 µL of the radiolabeled ligand at a concentration close to its Kₐ.

    • 100 µL of the cell membrane preparation (protein concentration to be optimized for each receptor).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a microplate harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.[9]

Protocol 2: Cell-Based cAMP Functional Assay for EC₅₀/IC₅₀ Determination

This protocol measures the functional potency of a spirocyclic compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a common second messenger for many GPCRs.[12][13][14]

Materials:

  • Cells stably expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • Agonist or antagonist test compounds (spirocyclic and non-spirocyclic)

  • Forskolin (for Gαi-coupled receptors)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well cell culture plates

  • Plate reader compatible with the chosen cAMP detection technology

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.

  • Cell Stimulation (for Agonists):

    • Remove the cell culture medium and replace it with assay buffer.

    • Add the diluted agonist compounds to the wells.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Stimulation (for Antagonists):

    • Pre-incubate the cells with the diluted antagonist compounds for a specific time (e.g., 15-30 minutes).

    • Add a fixed concentration of a known agonist (typically its EC₈₀) to all wells (except for the negative control).

    • Incubate for a further 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP detection assay by adding the kit reagents.

  • Data Acquisition: Read the plate using a plate reader compatible with the detection technology.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal (e.g., fluorescence ratio) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Advanced Characterization: Unveiling the Molecular Interactions

To gain a deeper understanding of why a spirocyclic scaffold enhances binding affinity and potency, advanced biophysical and computational techniques can be employed.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.[15][16][17][18] This allows for a quantitative assessment of the entropic advantage conferred by the rigid spirocyclic core.

  • X-ray Crystallography: Obtaining a co-crystal structure of a spirocyclic ligand bound to its target receptor provides an atomic-level view of the binding interactions.[19][20] This can reveal the precise orientation of the spirocycle within the binding pocket and identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to high affinity.[21]

  • Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding mode of spirocyclic ligands and to analyze their conformational behavior within the receptor's binding site.[22][23][24][25] These computational approaches can guide the design of new spirocyclic analogues with further optimized binding properties.

Conclusion: Embracing the Third Dimension in Drug Discovery

The strategic incorporation of spirocyclic scaffolds represents a powerful and proven approach to enhance the binding affinity and potency of drug candidates. By imparting conformational rigidity and providing novel vectors for exploring receptor binding sites, spirocycles offer a distinct advantage over traditional flat molecules. The comparative data and experimental protocols presented in this guide provide a framework for researchers to rationally design and rigorously evaluate spirocyclic compounds in their own drug discovery programs. By embracing the third dimension of molecular architecture, we can unlock new opportunities to develop the next generation of highly effective and selective medicines.

References

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(15), 4889. [Link]

  • Singh, P., & Singh, R. K. (2023). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. International Journal of Molecular Sciences, 24(14), 11487. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Andreas, J., et al. (2024). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 265, 116087. [Link]

  • Gao, Y. D., et al. (2008). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Biochemistry, 47(24), 6434–6446. [Link]

  • Li, J. J., & Johnson, D. S. (2006). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules, 11(12), 1018–1025. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography in drug discovery. The FEBS Journal, 284(17), 2736-2747. [Link]

  • Wang, C., et al. (2021). Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. Briefings in Bioinformatics, 22(5), bbaa430. [Link]

  • Bohn, J., et al. (2012). Discovery and SAR of spirochromane Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5040-5044. [Link]

  • TA Instruments. (n.d.). Characterizing Protein-Protein Interactions by ITC. [Link]

  • Lenselink, E. B., et al. (2023). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. Journal of Chemical Information and Modeling, 63(20), 6339–6352. [Link]

  • Swamy, M. J., & Inampudi, K. K. (2018). Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 1689, pp. 71-85). Humana Press.
  • Kolar, M., et al. (2024). Computational Analysis of S1PR1 SNPs Reveals Drug Binding Modes Relevant to Multiple Sclerosis Treatment. International Journal of Molecular Sciences, 25(21), 12896. [Link]

  • Allison, T. J., & Beattie, J. R. (2018). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Journal of Computer-Aided Molecular Design, 32(1), 183–194. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Drug Hunter. (2023). The Spirocycle Surge in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Harada, K., et al. (2018). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure. Bioorganic & Medicinal Chemistry Letters, 28(3), 361-365. [Link]

  • Chaires, J. B. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Cordeiro, M. N. D. S., & Speck-Planche, A. (2023). Comparing Class A GPCRs to bitter taste receptors: Structural motifs, ligand interactions and agonist-to-antagonist ratios. Computational and Structural Biotechnology Journal, 21, 4467-4477. [Link]

  • Blundell, T. L., & Patel, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S8), 1-13. [Link]

  • Varela, M. T., et al. (2023). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 18(1), 69-83. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]

  • Bakulev, V. A., & Glukhareva, T. V. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8109. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • Übel, S., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • de Graaf, C., et al. (2005). Prediction of binding modes for ligands in the cytochromes P450 and other heme-containing proteins. Proteins: Structure, Function, and Bioinformatics, 58(4), 836-844. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Rios-Mera, J. D., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22359-22375. [Link]

  • Warne, T., et al. (2012). Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences, 109(48), 19577-19582. [Link]

  • Hutzler, J. M., et al. (2008). Enzyme Source Effects on CYP2C9 Kinetics and Inhibition. Drug Metabolism and Disposition, 36(10), 2151–2158. [Link]

  • SpiroChem. (n.d.). Lead Optimization. [Link]

  • Mazzorana, M., et al. (2020). A comprehensive approach to X-ray crystallography for drug discovery at a synchrotron facility — The example of Diamond Light Source. Acta Crystallographica Section D: Structural Biology, 76(Pt 12), 1149–1160. [Link]

  • Saleh, N., et al. (2017). Metadynamics simulations of ligands binding to protein surfaces: a novel tool for rational drug design. Chemical Communications, 53(80), 11012-11015. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands [Video]. YouTube. [Link]

  • Mohos, V., et al. (2022). Evidence-based capacity of natural cytochrome enzyme inhibitors to increase the effectivity of antineoplastic drugs. Cancer Cell International, 22(1), 405. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Malvern Panalytical. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Swamy, M. J., & Inampudi, K. K. (2018). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. In Methods in Molecular Biology (Vol. 1689). [Link]

  • Harada, K., et al. (2019). Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure. Bioorganic & Medicinal Chemistry Letters, 29(3), 431-435. [Link]

  • Grimaldi, M., et al. (2015). A Computational Approach to Evaluate the Androgenic Affinity of Iprodione, Procymidone, Vinclozolin and Their Metabolites. PLOS ONE, 10(11), e0142311. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.